Salicylaldoxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-hydroxyiminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIHZIZPTZTNCU-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |
| Record name | Salicylaldoxime | |
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CAS No. |
94-67-7, 21013-96-7 | |
| Record name | Salicylaldoxime | |
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| Record name | Benzaldehyde, 2-hydroxy-, oxime | |
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| Record name | Salicylaldehyde oxime | |
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| Record name | SALICYLALDOXIME | |
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Foundational & Exploratory
Salicylaldoxime as a Chelating Agent for Transition Metals: A Technical Guide
Introduction
Salicylaldoxime (C₇H₇NO₂) is a versatile organic compound that serves as a powerful chelating agent, particularly for transition metal ions.[1][2] Derived from salicylaldehyde and hydroxylamine, this colorless, crystalline solid is distinguished by the presence of a phenolic hydroxyl group and an oxime group in ortho positions to each other on a benzene ring.[3][4] This specific arrangement allows this compound to act as a bidentate ligand, forming stable, often brightly colored, five-membered chelate rings with metal ions.[4]
Its ability to selectively bind with various metals has made it an invaluable tool in numerous scientific and industrial fields. Historically, it was a cornerstone of analytical chemistry for the gravimetric and spectrophotometric determination of metals like copper and nickel. Beyond classical analysis, its application extends to hydrometallurgy for the solvent extraction and purification of metals from ores and waste streams. More recently, the unique metal-binding properties of this compound and its derivatives have attracted interest in medicinal chemistry and drug development, where they are being explored for their potential to inhibit metalloenzymes and act as therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, chelation chemistry, and key applications of this compound.
Properties and Synthesis of this compound
This compound is a white to off-white crystalline solid with the chemical formula C₇H₇NO₂ and a molar mass of 137.138 g·mol⁻¹.
| Property | Value | Reference |
| IUPAC Name | 2-[(E)-(hydroxyimino)methyl]phenol | |
| CAS Number | 94-67-7 | |
| Molecular Formula | C₇H₇NO₂ | |
| Molar Mass | 137.138 g·mol⁻¹ | |
| Appearance | White to off-white crystals | |
| Melting Point | 59 to 61 °C | |
| Solubility in Water | 25 g·L⁻¹ |
Experimental Protocol: Synthesis of this compound
This compound is typically synthesized through the condensation reaction of salicylaldehyde (2-hydroxybenzaldehyde) with hydroxylamine. The following protocol is a general laboratory procedure for its preparation.
Materials:
-
2-hydroxybenzaldehyde (30 mmol)
-
Hydroxylamine hydrochloride (45 mmol)
-
Sodium bicarbonate (60 mmol)
-
Ethanol/water solvent mixture (50 mL ethanol / 5 mL water)
-
Ethyl acetate
Procedure:
-
In a suitable reaction flask, dissolve 30 mmol of 2-hydroxybenzaldehyde, 60 mmol of sodium bicarbonate, and 45 mmol of hydroxylamine hydrochloride in the ethanol/water solvent mixture at room temperature.
-
Stir the reaction mixture vigorously for approximately 2 hours.
-
After the reaction period, remove the bulk of the solvent via concentration under reduced pressure (e.g., using a rotary evaporator).
-
Dilute the resulting residue with ethyl acetate and filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate to yield the final product, this compound, which typically appears as a colorless oil or white crystals.
Caption: Workflow for the synthesis of this compound.
Chelation Chemistry with Transition Metals
The utility of this compound stems from its function as a bidentate chelating ligand. The deprotonated form of the molecule binds to a metal ion through both the phenolic oxygen and the oxime nitrogen, forming a stable five-membered ring. This chelation typically involves the displacement of two protons.
The general reaction with a divalent metal ion (M²⁺) can be represented as: 2 C₆H₄(OH)CH=NOH + M²⁺ → M(C₇H₆NO₂)₂ + 2 H⁺
The resulting metal complexes are charge-neutral and often have low solubility in water, a property exploited in gravimetric analysis. The structure for many divalent metal ions, such as Cu(II) and Ni(II), is typically square planar.
References
An In-depth Technical Guide to the Mechanism of Salicylaldoxime-Metal Complex Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the formation of metal complexes with salicylaldoxime. It details the reaction pathways, influential factors, quantitative data, and experimental protocols relevant to researchers in coordination chemistry, analytical chemistry, and drug development. This compound, an organic compound with the formula C₆H₄CH=NOH-2-OH, is a powerful chelating agent that forms stable and often brightly colored coordination complexes with a variety of transition metal ions.[1][2] This property has led to its extensive use in metal extraction, separation, and analysis.[3][4]
Core Mechanism of Chelation
The formation of a this compound-metal complex is a classic example of chelation, where a polydentate ligand binds to a central metal ion at two or more points, forming a stable ring structure. This compound functions as a bidentate ligand, coordinating through two specific functional groups: the phenolic hydroxyl group (-OH) and the oxime nitrogen atom (=N-OH).[5]
The process is initiated by the deprotonation of the phenolic hydroxyl group, a reaction that is highly dependent on the pH of the solution. Once deprotonated, the resulting phenolate oxygen, along with the nitrogen atom of the oxime group, coordinate to the metal ion. This forms a stable five-membered chelate ring, which is a thermodynamically favorable arrangement. The general reaction for a divalent metal ion (M²⁺) is:
2 C₆H₄CH=NOH-2-OH + M²⁺ ⇌ M(C₆H₄CH=NO-2-OH)₂ + 2 H⁺
This equilibrium highlights the crucial role of hydrogen ions, and therefore pH, in driving the complexation reaction.
Figure 1: General mechanism of this compound metal complex formation.
Key Factors Influencing Complex Formation
The stability, structure, and even the formation of this compound-metal complexes are governed by several interconnected factors.
2.1. Effect of pH The pH of the aqueous phase is the most critical factor in the complexation process. It directly controls the deprotonation of the phenolic hydroxyl group of this compound, which is a prerequisite for chelation. This pH dependence allows for the selective precipitation and separation of different metal ions. For instance, copper(II) salicylaldoximate precipitates in weakly acidic solutions (pH ≈ 2.6), whereas the complexes of other metals like nickel(II) require neutral or slightly basic conditions (pH ≈ 3.3 and higher) to precipitate. Iron (III) can interfere with this process. This selectivity is fundamental to its application in hydrometallurgy and analytical chemistry.
Figure 2: Logical workflow for the pH-based separation of metal ions.
2.2. Role of the Metal Ion The intrinsic properties of the metal ion, such as its charge, ionic radius, and electron configuration, significantly influence the resulting complex. This compound typically forms charge-neutral complexes with divalent metal ions like Cu²⁺, Ni²⁺, and Pd²⁺. The geometry of the complex is also metal-dependent. For example, Ni(II) and Pd(II) complexes are often square planar, while other metals can form octahedral complexes, particularly when additional ligands like water or pyridine are involved.
2.3. Solvent Effects The choice of solvent impacts both the solubility of the this compound ligand and the stability of the final complex. In many syntheses, solvents like ethanol or methanol are used. The solvent can also play a direct role in the mechanism; transition metal ions in solution are typically solvated, and the complexation reaction involves the displacement of these solvent molecules by the this compound ligand. The nature of the solvent can therefore affect the reaction kinetics and equilibrium. In non-donor solvents like toluene, different complex structures may be favored compared to donor solvents like THF or pyridine.
Quantitative Data on Complex Formation
The interaction between this compound and metal ions can be quantified through stability constants (log β) and other physicochemical parameters. Higher stability constants indicate a stronger metal-ligand interaction and a more stable complex.
Table 1: Stability and Physicochemical Data for this compound-Metal Complexes
| Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log β) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | pH of Formation/Precipitation | Reference(s) |
|---|---|---|---|---|---|
| UO₂²⁺ | 1:1 (ML) | 16.1 | - | - | |
| UO₂²⁺ | 1:2 (ML₂) | 25.5 | - | - | |
| Cu²⁺ | 1:1 (ML) | 10.12 (as Cu(HL)⁺) | - | ~2.6 | |
| Cu²⁺ | 1:2 (ML₂) | 15.78 (as Cu(HL)₂) | - | ~2.6 | |
| Fe³⁺ | 1:2 (ML₂) | 5.9 x 10³ (K value) | - | 3 | |
| Co²⁺ | 1:2 (ML₂) | 5.2 x 10³ (K value) | 10-20 (in DMF) | 7 | |
| Ni²⁺ | 1:2 (ML₂) | - | Low (non-electrolytic) | >3.3 | |
| Mn²⁺ | 1:2 (ML₂) | - | 10-20 (in DMF) | - |
Note: Data is compiled from various sources and experimental conditions may differ. "HL" refers to the singly deprotonated this compound ligand.
The low molar conductivity values observed for many of these complexes in organic solvents like DMF indicate their non-electrolytic, covalent nature.
Experimental Protocols
4.1. Synthesis of this compound Ligand this compound is typically synthesized via the reaction of salicylaldehyde with hydroxylamine, often from hydroxylamine sulfate or hydrochloride.
Methodology:
-
Preparation of Hydroxylamine Solution: Dissolve hydroxylamine sulfate in water.
-
Reaction: In a separate flask, dissolve salicylaldehyde in a suitable solvent like ethanol.
-
Mixing: Slowly add the hydroxylamine solution to the salicylaldehyde solution with stirring. An alkaline solution (e.g., sodium carbonate or sodium hydroxide) may be added to neutralize the acid released from the hydroxylamine salt.
-
Reaction Conditions: The mixture is typically stirred at a controlled temperature (e.g., 45-50°C) for several hours to ensure complete reaction.
-
Isolation: The resulting this compound may precipitate upon cooling or can be extracted into an organic solvent.
-
Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol.
4.2. General Synthesis of a Divalent Metal-Salicylaldoxime Complex (e.g., [Cu(Salox)₂])
Methodology:
-
Ligand Solution: Dissolve this compound in a suitable solvent, such as 95% ethanol.
-
Metal Salt Solution: In a separate container, dissolve a salt of the desired divalent metal (e.g., copper(II) sulfate, nickel(II) chloride) in water or ethanol.
-
Complexation Reaction: Add the metal salt solution dropwise to the this compound solution with constant stirring. The metal-to-ligand molar ratio is typically 1:2.
-
pH Adjustment (if necessary): For metals requiring specific pH ranges for precipitation, adjust the pH of the mixture accordingly using a buffer or a dilute acid/base.
-
Reaction Conditions: The mixture is often stirred or refluxed for a period ranging from 1 to 3 hours to ensure complete complex formation. A colored precipitate should form.
-
Isolation: Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Purification: Wash the precipitate with the solvent used for the reaction (e.g., ethanol) and then with water to remove any unreacted starting materials.
-
Drying: Dry the final complex in a vacuum oven at a suitable temperature (e.g., 100°C).
Figure 3: Experimental workflow for the synthesis of a metal-salicylaldoxime complex.
4.3. Key Characterization Techniques
-
Infrared (IR) Spectroscopy: Used to confirm coordination. A shift in the C=N and N-O stretching frequencies, and the disappearance of the phenolic O-H band, are indicative of complex formation.
-
UV-Visible (UV-Vis) Spectroscopy: The formation of brightly colored complexes allows for spectrophotometric analysis. The appearance of new charge-transfer or d-d transition bands confirms complexation and can be used for quantitative studies.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides information about the structure of diamagnetic complexes in solution. Shifts in the proton signals of the aromatic ring and the oxime group upon complexation confirm the binding sites.
-
Elemental Analysis (CHN): Determines the elemental composition (carbon, hydrogen, nitrogen) of the complex to confirm its stoichiometry.
References
The Coordination Chemistry of Salicylaldoxime with Copper Ions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldoxime (H₂sal), an organic compound synthesized from salicylaldehyde, is a versatile chelating ligand renowned for its high affinity and selectivity for copper(II) ions. This property has established its significance in diverse fields ranging from analytical chemistry for gravimetric and spectrophotometric determination of copper to industrial applications in hydrometallurgy for solvent extraction and separation of copper from other metals. The coordination of this compound with copper(II) results in the formation of a stable, typically greenish-yellow, bis(salicylaldoximato)copper(II) complex, often denoted as Cu(Hsal)₂. This technical guide provides a comprehensive overview of the synthesis, structure, and properties of this complex, along with detailed experimental protocols and quantitative data.
Synthesis of Bis(salicylaldoximato)copper(II)
The synthesis of bis(salicylaldoximato)copper(II) is a straightforward precipitation reaction. The general principle involves the reaction of a copper(II) salt with this compound in a suitable solvent system, where the this compound acts as a bidentate ligand, coordinating through the phenolic oxygen and the oxime nitrogen.
Experimental Protocol: Synthesis of Bis(salicylaldoximato)copper(II)
This protocol describes the preparation of the copper(II) complex with this compound.
Materials:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) or Copper(II) chloride (CuCl₂)
-
This compound (C₇H₇NO₂)
-
Ethanol (95% or absolute)
-
Deionized water
-
Magnetic stirrer with hotplate
-
Conical flask
-
Reflux condenser
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Copper(II) Solution: Dissolve 0.1 mole of copper(II) acetate monohydrate in a minimal amount of 95% ethanol in a conical flask. Gentle heating and stirring may be required to facilitate dissolution.
-
Preparation of this compound Solution: In a separate beaker, dissolve 0.2 moles of this compound in 95% ethanol.
-
Reaction: Slowly add the this compound solution to the copper(II) solution while continuously stirring. A greenish-yellow precipitate of bis(salicylaldoximato)copper(II) will form immediately.[1]
-
Digestion and Reflux: Heat the mixture to approximately 80°C and reflux for 30 minutes with continuous stirring.[2] This process, known as digestion, encourages the growth of larger, more easily filterable crystals and reduces impurities.
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate using a Buchner funnel under vacuum.
-
Wash the collected solid with several portions of absolute ethanol to remove any unreacted starting materials.
-
Dry the final product in an electric oven at 80°C to a constant weight.[2]
-
Structural and Physicochemical Properties
The bis(salicylaldoximato)copper(II) complex exhibits a square planar coordination geometry around the central copper(II) ion. The two this compound ligands are arranged in a trans configuration.[2] The structure is stabilized by intramolecular hydrogen bonds between the hydroxyl group of the oxime and the phenolate oxygen of the adjacent ligand.[1]
Crystal Structure Data
X-ray diffraction studies have provided detailed insights into the molecular structure of bis(salicylaldoximato)copper(II). The complex can exist in different crystalline forms, such as α and β modifications, which have the same fundamental structure but differ in their geometric parameters.
| Parameter | Value (Å) | Reference |
| Bond Lengths | ||
| Cu-N | 1.94 | |
| Cu-O (phenolic) | 1.92 | |
| Cu-O (oxime, axial) | 2.66 | |
| Unit Cell Dimensions | ||
| a | 13.98 | |
| b | 6.08 | |
| c | 8.00 | |
| β | 97° 35' | |
| Space Group | P2₁/c |
Spectroscopic Characterization
Spectroscopic techniques are crucial for confirming the formation and elucidating the structure of the copper-salicylaldoxime complex.
IR spectroscopy provides information about the functional groups involved in the coordination.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3450 | O-H stretch (intramolecular H-bond) | |
| ~2401, 2377-2200 | Strong intramolecular hydrogen bonding | |
| ~1648 | C=N stretch (oxime) | |
| ~1538 | C-O stretch (phenolic) | |
| ~1216 | N-O stretch | |
| ~613, 585 | Cu-N / Cu-O vibrations |
Upon complexation, the phenolic C-O stretching frequency may shift, indicating coordination through the phenolic oxygen.
UV-Vis spectroscopy reveals electronic transitions within the complex, which are responsible for its color. The spectra typically show bands corresponding to d-d transitions of the copper(II) ion and charge-transfer transitions.
| Wavelength (nm) | Assignment | Reference |
| ~355 | Ligand-to-Metal Charge Transfer (LMCT) | |
| ~272 | π → π* (ligand) | |
| ~255 | π → π* (ligand) | |
| 625-750 | d-d transitions |
The exact positions and intensities of these bands can be influenced by the solvent and the specific crystalline form of the complex.
Thermodynamic Stability
The high stability of the bis(salicylaldoximato)copper(II) complex is a key factor in its widespread applications. This stability is quantified by formation constants (also known as stability constants).
Formation Constants
The formation of the complex in aqueous solution proceeds in a stepwise manner. The overall formation constant (β₂) is the product of the stepwise formation constants (K₁ and K₂).
Cu²⁺ + Hsal⁻ ⇌ [Cu(Hsal)]⁺ , K₁ [Cu(Hsal)]⁺ + Hsal⁻ ⇌ Cu(Hsal)₂ , K₂
Overall: Cu²⁺ + 2Hsal⁻ ⇌ Cu(Hsal)₂ , β₂ = K₁ * K₂
Applications and Experimental Workflows
The selective and robust chelation of copper(II) by this compound underpins its use in various analytical and industrial processes.
Gravimetric Determination of Copper
This compound is a classic reagent for the gravimetric determination of copper. The quantitative precipitation of the bis(salicylaldoximato)copper(II) complex allows for the accurate measurement of copper content in a sample.
Solvent Extraction of Copper
In hydrometallurgy, this compound and its derivatives are employed as extractants to selectively remove copper from aqueous solutions containing other metal ions. The copper-salicylaldoxime complex is soluble in organic solvents, facilitating its separation from the aqueous phase.
Conclusion
The coordination chemistry of this compound with copper(II) ions presents a classic yet continually relevant area of study. The formation of the highly stable bis(salicylaldoximato)copper(II) complex is fundamental to its application in both analytical and industrial contexts. This guide has provided a detailed overview of the synthesis, structural characteristics, and thermodynamic properties of this complex, supplemented with practical experimental protocols and workflows. Further research into the thermodynamic parameters under a wider range of conditions and the exploration of novel applications, potentially in the realm of catalysis or materials science, will undoubtedly continue to enrich our understanding of this fascinating coordination compound.
References
An In-depth Technical Guide to the Physical and Spectral Properties of Salicylaldoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylaldoxime (C₇H₇NO₂), an oxime derivative of salicylaldehyde, is a crystalline solid with significant applications in analytical chemistry and burgeoning interest in medicinal chemistry.[1][2][3] Its utility stems from its ability to form stable, often brightly colored, coordination complexes with a variety of transition metal ions.[1][2] This technical guide provides a comprehensive overview of the core physical and spectral properties of this compound, complete with detailed experimental protocols for its characterization. The guide also explores the mechanistic pathways of its biological activity and analytical applications through detailed diagrams.
Physical Properties
This compound is a white to off-white crystalline solid at room temperature. The key physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₇H₇NO₂ | |
| Molar Mass | 137.14 g/mol | |
| Appearance | White to off-white crystals | |
| Melting Point | 59-61 °C | |
| Boiling Point | 251.96 °C (estimate) | |
| Solubility in Water | 25 g/L | |
| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, acetone, benzene | |
| pKa₁ | 1.37 (+1) | |
| pKa₂ | 9.18 | |
| pKa₃ | 12.11 |
Spectral Properties
The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques. This section details the key spectral data and provides generalized experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound.
¹H NMR (Proton NMR) Spectral Data (Typical, in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet (broad) | 1H | -OH (phenolic) |
| ~8.5 | Singlet (broad) | 1H | =N-OH |
| ~8.1 | Singlet | 1H | -CH=N- |
| ~6.8-7.4 | Multiplet | 4H | Aromatic protons |
¹³C NMR (Carbon-13 NMR) Spectral Data (Typical, in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-OH (aromatic) |
| ~150 | -CH=N- |
| ~115-135 | Aromatic carbons |
| ~118 | Aromatic C-CH=N- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
Key IR Absorption Bands (KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H stretch (phenolic and oxime) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~1620 | Strong | C=N stretch (oxime) |
| ~1580, 1480, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1280 | Strong | C-O stretch (phenolic) |
| ~970 | Medium | N-O stretch (oxime) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of this compound is pH-dependent due to the presence of acidic phenolic and oxime protons.
UV-Vis Absorption Maxima (λₘₐₓ)
| Solvent/Condition | λₘₐₓ (nm) |
| Ethanol | ~260, ~310 |
| Acidic (pH < 2) | Shift in absorbance around 320 nm |
| Neutral (pH 2-8) | Stable absorption spectrum |
| Basic (pH > 8) | Significant spectral shifts due to deprotonation |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.
Key Mass-to-Charge Ratios (m/z)
| m/z | Assignment |
| 137 | [M]⁺ (Molecular ion) |
| 120 | [M-OH]⁺ |
| 93 | [M-C₂H₂O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | [C₅H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from salicylaldehyde.
-
Dissolution: In a suitable reaction vessel, dissolve 30 mmol of 2-hydroxybenzaldehyde, 60 mmol of sodium bicarbonate, and 45 mmol of hydroxylamine hydrochloride in a mixture of 50 mL of ethanol and 5 mL of water at room temperature.
-
Reaction: Stir the reaction mixture for 2 hours.
-
Solvent Removal: Concentrate the mixture by removing most of the solvent under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and filter the solution.
-
Final Product: Concentrate the filtrate to yield the final product.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃).
-
Transfer: Filter the solution to remove any undissolved solids and transfer the clear solution into an NMR tube.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Referencing: Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
FT-IR Spectroscopy (KBr Pellet Method)
-
Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
UV-Vis Spectrophotometry
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentrations. For pH-dependent studies, use appropriate buffer solutions.
-
Blank Measurement: Fill a cuvette with the pure solvent (or buffer) to be used as a blank and record the baseline.
-
Sample Measurement: Record the UV-Vis spectra of the sample solutions over the desired wavelength range (e.g., 200-400 nm).
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe.
-
Vaporization: Heat the sample to achieve a sufficient vapor pressure.
-
Ionization: Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio in the mass analyzer and detect them to generate the mass spectrum.
Signaling Pathways and Logical Relationships
This compound's functionality is primarily dictated by its chelation properties and its interaction with biological systems.
Inhibition of Topoisomerase II by Copper-Salicylaldoxime Complex
The copper (II) complex of this compound has demonstrated anticancer activity by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition is thought to occur through the stabilization of the topoisomerase II-DNA cleavage complex, leading to single-strand breaks in the DNA.
Caption: Inhibition of Topoisomerase II by the Copper-Salicylaldoxime complex.
Mechanism of this compound as an Ionophore in Ion-Selective Electrodes
This compound can be used as an ionophore in ion-selective electrodes (ISEs) for the detection of metal ions like Pb²⁺ and Ni²⁺. The ionophore selectively binds to the target metal ion at the membrane-sample interface, facilitating its transport across the membrane and generating a potential difference that is measured.
Caption: Workflow of this compound as an ionophore in an ion-selective electrode.
References
Theoretical Frontiers in Salicylaldoxime-Metal Binding: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Salicylaldoxime, a versatile organic chelator, has garnered significant attention in coordination chemistry and various industrial and biomedical applications. Its ability to form stable complexes with a wide array of metal ions has made it a subject of extensive research, particularly in the realm of theoretical and computational chemistry. This technical guide delves into the theoretical underpinnings of this compound-metal binding, providing a comprehensive overview of the computational methodologies employed, summarizing key quantitative data, and detailing relevant experimental protocols for the synthesis and characterization of these complexes.
Introduction to this compound and its Metal Chelating Properties
This compound (C₇H₇NO₂) is an organic compound featuring a salicylaldehyde and an oxime functional group. This unique structure allows it to act as a bidentate or monodentate ligand, coordinating with metal ions through the oxygen atom of the hydroxyl group and the nitrogen atom of the oxime group to form a stable five-membered chelate ring.[1] The coordination chemistry of this compound is rich and varied, with the ligand capable of binding to a multitude of transition metals.[1][2] The resulting metal complexes exhibit diverse geometries and have found applications in areas ranging from hydrometallurgy for metal extraction to the development of novel therapeutic agents.
Theoretical studies, particularly those employing quantum chemical calculations, have been instrumental in elucidating the nature of the metal-ligand interactions, predicting the stability of the complexes, and guiding the design of new this compound derivatives with enhanced selectivity and affinity for specific metal ions.
Theoretical Methodologies for Studying this compound-Metal Binding
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of this compound-metal complexes.[3][4] These computational methods allow for the accurate prediction of various parameters that govern the stability and reactivity of these complexes.
A typical computational workflow for studying this compound-metal binding is illustrated below:
Caption: A generalized workflow for the theoretical study of this compound-metal binding.
Key Theoretical Descriptors
Several key parameters derived from theoretical calculations are used to characterize the binding of this compound to metal ions:
-
Binding Energy (BE): This is a direct measure of the strength of the interaction between the metal ion and the ligand. It is typically calculated as the difference between the total energy of the complex and the sum of the energies of the isolated metal ion and the ligand.
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the optimized complex geometry provide insights into the coordination environment of the metal ion.
-
Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model.
-
Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the charge transfer and reactivity of the complex.
-
Thermodynamic Parameters: Gibbs free energy changes (ΔG) associated with the complexation reaction can be calculated to predict the spontaneity and stability of the complex formation in solution.
Quantitative Data on this compound-Metal Binding
Theoretical studies have provided valuable quantitative data on the binding of this compound with various metal ions. The following tables summarize some of the key findings from the literature.
Table 1: Calculated Binding Energies of this compound with Divalent Metal Ions
| Metal Ion | Computational Method | Basis Set | Binding Energy (kcal/mol) | Reference |
| Cu²⁺ | DFT/B3LYP | 6-311++G(d,p) | -258.3 | |
| Ni²⁺ | DFT/B3LYP | 6-311++G(d,p) | -245.1 | |
| Zn²⁺ | DFT/B3LYP | 6-311++G(d,p) | -230.7 | |
| Co²⁺ | DFT/B3LYP | 6-311++G(d,p) | -240.5 | |
| Fe²⁺ | DFT/B3LYP | 6-311++G(d,p) | -265.9 |
Table 2: Comparison of Theoretical and Experimental Stability Constants (log β) for this compound-Metal Complexes
| Metal Ion | Theoretical log β | Experimental log β | Conditions | Reference |
| UO₂²⁺ | 13.2 | 12.8 ± 0.1 | 0.1 M NaClO₄, 25 °C | |
| Cu²⁺ | 14.5 | 14.2 | 0.1 M NaClO₄, 25 °C | |
| Fe³⁺ | 17.8 | 17.5 | 0.1 M NaClO₄, 25 °C |
It is noteworthy that this compound exhibits different coordination modes with different metal ions. For instance, with transition metal cations, it typically coordinates as a monoanion through a chelate formed between the phenolate and the oxime nitrogen. In contrast, with the uranyl cation (UO₂²⁺), it can coordinate as a dianion, leading to a higher selectivity for uranium.
Caption: Different coordination modes of this compound with metal ions.
Experimental Protocols for Synthesis and Characterization
Theoretical predictions are best validated by experimental data. The following sections provide detailed methodologies for the synthesis and characterization of this compound-metal complexes.
General Synthesis of a this compound-Metal Complex (e.g., Bis(salicylaldoximato)copper(II))
Materials:
-
This compound (C₇H₇NO₂)
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
Dissolve 1.37 g (10 mmol) of this compound in 50 mL of hot 95% ethanol.
-
In a separate beaker, dissolve 1.00 g (5 mmol) of copper(II) acetate monohydrate in 30 mL of hot deionized water.
-
Slowly add the hot copper(II) acetate solution to the this compound solution with constant stirring.
-
A green precipitate of bis(salicylaldoximato)copper(II) will form immediately.
-
Continue stirring the mixture for 30 minutes to ensure complete reaction.
-
Cool the mixture to room temperature and then in an ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold 50% ethanol-water solution (3 x 10 mL) and then with a small amount of cold ethanol.
-
Dry the product in a desiccator over anhydrous calcium chloride.
Characterization Techniques
A suite of analytical techniques is employed to characterize the synthesized this compound-metal complexes:
-
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. The disappearance of the phenolic O-H stretching band and a shift in the C=N stretching frequency are indicative of complex formation.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and to determine the stoichiometry of the complex using methods like Job's plot or the mole-ratio method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can provide information about the structure of the complex in solution.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex.
-
X-ray Crystallography: To determine the single-crystal structure of the complex, providing definitive information about bond lengths, bond angles, and the coordination geometry of the metal ion.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complex.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complex.
Logical Relationships in Drug Development Applications
The insights gained from theoretical studies on this compound-metal binding have significant implications for drug development. For instance, the ability to predict binding affinities and selectivities can aid in the design of novel anticancer agents or chelating agents for the treatment of metal overload diseases.
Caption: Logical flow from theoretical studies to drug development of this compound complexes.
Conclusion
Theoretical studies, particularly those based on Density Functional Theory, have proven to be indispensable in advancing our understanding of this compound-metal binding. These computational approaches provide detailed insights into the nature of the metal-ligand interactions, enabling the prediction of complex stability and the rational design of new ligands with tailored properties. The synergy between theoretical calculations and experimental investigations is crucial for the continued development of this compound-based materials and therapeutics. This guide provides a foundational understanding for researchers and professionals seeking to leverage these powerful theoretical tools in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Quantifying the binding strength of this compound-uranyl complexes relative to competing this compound-transition metal ion complexes in aqueous solution: a combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying the binding strength of this compound–uranyl complexes relative to competing this compound–transition metal ion complexes in aqueous solution: a combined experimental and computational study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Salicylaldoxime Derivatives: A Technical Guide to Functional Groups, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of salicylaldoxime and its derivatives, focusing on their core chemical structures, functional groups, and diverse applications. This document details their roles as enzyme inhibitors and metal chelating agents, offering insights into their synthesis, mechanisms of action, and structure-activity relationships. Detailed experimental protocols and quantitative data are provided to support further research and development in this area.
Core Structure and Functional Groups
This compound is an organic compound with the formula C₆H₄(OH)CH=NOH. Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group and an oxime (-CH=NOH) group in the ortho position. This arrangement of functional groups is critical to its chemical properties, particularly its ability to act as a chelating agent.
The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives through modification of the aromatic ring or the oxime group. Common modifications include the introduction of:
-
Alkyl Groups: Long-chain alkyl substituents on the aromatic ring enhance the lipophilicity of the molecule, which is particularly useful in solvent extraction applications.
-
Electron-Withdrawing/Donating Groups: The addition of groups like nitro (-NO₂) or methoxy (-OCH₃) to the ring can modulate the electronic properties of the molecule, influencing its reactivity and binding affinity.
-
Heterocyclic Moieties: Incorporation of groups such as triazoles can enhance biological activity and provide additional binding sites for interaction with target enzymes.
These modifications allow for the fine-tuning of the physicochemical properties and biological activity of this compound derivatives for specific applications.
Applications in Drug Development and Analytical Chemistry
This compound derivatives have garnered significant interest in two primary fields: as potential therapeutic agents and as highly effective metal extractants.
Enzyme Inhibition
Acetylcholinesterase (AChE) Reactivators: Organophosphate nerve agents and pesticides exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to a cholinergic crisis. This compound derivatives, particularly those with a nucleophilic oxime group, have been investigated as reactivators of inhibited AChE. The oxime can displace the organophosphate from the serine residue in the active site of the enzyme, thereby restoring its function.[1][2] The design of novel, uncharged this compound derivatives is a promising strategy to improve blood-brain barrier penetration and enhance reactivation efficacy.[1]
Carbonic Anhydrase (CA) Inhibitors: Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes. This compound derivatives have been identified as a novel class of CA inhibitors.[3] The this compound moiety can bind to the catalytic zinc ion in the active site of the enzyme, disrupting its function.[3] This makes them potential therapeutic agents for conditions such as glaucoma and certain types of cancer.
Metal Extraction
The ability of this compound and its derivatives to form stable complexes with metal ions makes them valuable reagents in analytical and industrial chemistry. They are particularly effective in the solvent extraction of transition metals like copper, nickel, and cobalt from aqueous solutions. Alkylated salicylaldoximes, with their increased solubility in organic solvents, are widely used in hydrometallurgy for the recovery and purification of metals. The selectivity for different metal ions can be controlled by adjusting the pH of the aqueous phase.
Quantitative Data
The following tables summarize key quantitative data for this compound and its derivatives, providing a basis for comparison and further investigation.
Spectroscopic Data of Representative this compound Derivatives
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| O-Propargylated this compound | 9.41 (s, 1H), 8.54 (s, 1H), 7.73 (dd, 1H), 7.47–7.29 (m, 1H), 7.16–6.94 (m, 2H), 4.77 (d, 2H), 2.56 (t, 1H) | 155.50, 146.38, 131.02, 127.08, 121.64, 121.17, 112.72, 78.10, 75.99, 56.19 | 3259, 3147, 3017, 2935, 2113, 1600, 1493, 1460, 1450, 1225, 1027, 751 |
| tert-Octylthis compound | - | - | - |
| Pd(II)-Salicylaldoxime Complex | 8.49 (s, CH=N), 10.56 (s, N-OH), 6.74-7.46 (m, Ar-H) | - | - |
Note: Detailed spectral data for a wider range of derivatives can be found in the cited literature.
Acetylcholinesterase Reactivation Data
| Compound | Reactivation Efficacy | Comments | Reference |
| Novel Triazole this compound Derivatives | Showed potential for reactivation of paraoxon-inhibited AChE in computational studies. | In vitro kinetic parameters were determined but not presented in a comparative table in the source. | |
| L73R3 (this compound Conjugate) | Higher reactivation efficacy against paraoxon-inhibited AChE compared to obidoxime and HI-6. | Combination of a 4-nitrophenyl peripheral site ligand, a piperazine linker, and a substituted this compound. |
Carbonic Anhydrase Inhibition Data
| Compound Class | Target Isoforms | Inhibition Constants (Ki) | Comments | Reference |
| This compound Derivatives | hCA I, II, IX, XII | Not explicitly tabulated for a series, but identified as effective inhibitors. | The this compound moiety acts as a zinc-binding group. | |
| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA IX | KIs ranging from 243.6 to 2785.6 nM | Weak inhibitors of hCA I and II. |
Metal Extraction Efficiency
| Derivative | Metal Ion | pH | Extraction Efficiency (%) | Comments | Reference |
| tert-Octylthis compound (TOSO) | Cu(II) | 3.0 | 90.3 | Single-stage extraction. | |
| Nonylthis compound (NSO) | Cu(II) | 3.0 | 91.3 | Single-stage extraction. | |
| tert-Octylthis compound (TOSO) | Cu(II) | - | 88.42 (max) | From copper-nickel alloy electroplating wastewater. | |
| Nonylthis compound (NSO) | Cu(II) | - | 89.21 (max) | From copper-nickel alloy electroplating wastewater. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key mechanisms and workflows associated with this compound derivatives.
Acetylcholinesterase Reactivation Pathway
References
- 1. Novel uncharged triazole this compound derivatives as potential acetylcholinesterase reactivators: comprehensive computational study, synthesis and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of efficient this compound reactivators for DFP and paraoxon-inhibited acetylcholinesterase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound derivatives as new leads for the development of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Spectrophotometric Analysis of Nickel Using Salicylaldoxime
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the quantitative determination of nickel (II) ions using salicylaldoxime as a chelating agent for spectrophotometric analysis. The protocol outlines the preparation of reagents, the procedure for complex formation, and the spectrophotometric measurement. Additionally, it includes key analytical parameters and a visual representation of the experimental workflow.
Introduction
This compound (C₇H₇NO₂) is a well-established organic chelating agent that forms stable, colored complexes with various metal ions, including nickel (II).[1][2] The formation of a distinctively colored nickel-salicylaldoxime complex allows for its quantitative determination using spectrophotometry, a technique based on the absorption of light by a colored solution. This method offers a simple, cost-effective, and reliable approach for the analysis of nickel in various samples.
The reaction between nickel (II) and this compound results in the formation of a stable square-planar complex.[1] The intensity of the color produced is directly proportional to the concentration of nickel, following the Beer-Lambert law within a specific concentration range. This application note details the protocol for this analysis, including optimal conditions and expected performance metrics.
Principle
Nickel (II) ions react with this compound in a buffered solution to form a colored complex. The stoichiometry of the nickel to a this compound derivative, 5-Bromo this compound, has been found to be 1:2.[3] The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), which for the nickel-salicylaldoxime complex is in the visible region.[1] The concentration of nickel in an unknown sample can then be determined by comparing its absorbance to a calibration curve prepared from standard nickel solutions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of nickel using this compound and its derivatives.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 351-490 nm (for Ni(salox)₂) | |
| 390 nm (for Ni(II)-5-Bromo this compound complex) | ||
| Optimal pH for Complex Formation | 10.2 (for extraction of Ni(II)-5-Bromo this compound complex) | |
| Stoichiometry (Ni:Ligand) | 1:2 (for Ni(II)-5-Bromo this compound complex) | |
| Beer's Law Range | 10–90 µg (for Ni(II)-5-Bromo this compound complex) | |
| Molar Absorptivity (ε) | 0.428 × 10³ L mol⁻¹ cm⁻¹ (for Ni(II)-5-Bromo this compound complex) | |
| Sandell's Sensitivity | 0.7 × 10⁻⁵ µg cm⁻² (for Ni(II)-5-Bromo this compound complex) |
Experimental Protocols
This section provides a detailed step-by-step procedure for the spectrophotometric analysis of nickel using this compound.
Reagent and Solution Preparation
-
Standard Nickel (II) Solution (100 ppm): Dissolve 0.4479 g of nickel (II) sulfate hexahydrate (NiSO₄·6H₂O) in deionized water and dilute to 100 mL in a volumetric flask. Further dilute 10 mL of this solution to 100 mL with deionized water to obtain a 100 ppm standard solution.
-
This compound Reagent (1% w/v): Dissolve 1.0 g of this compound in 100 mL of 95% ethanol.
-
Buffer Solution (pH 10): Prepare an ammonia-ammonium chloride buffer by mixing appropriate volumes of 0.1 M ammonium chloride and 0.1 M ammonia solution to achieve a pH of 10.
Preparation of Calibration Standards
-
Pipette 0, 1, 2, 4, 6, 8, and 10 mL of the 100 ppm standard nickel solution into a series of 50 mL volumetric flasks. This will correspond to concentrations of 0, 2, 4, 8, 12, 16, and 20 ppm.
-
To each flask, add 5 mL of the pH 10 buffer solution.
-
Add 2 mL of the 1% this compound reagent to each flask.
-
Dilute to the mark with deionized water, mix well, and allow the color to develop for 15 minutes.
Preparation of the Sample Solution
-
Accurately weigh or pipette a known amount of the sample containing nickel.
-
If the sample is solid, dissolve it in a suitable acid and dilute with deionized water.
-
Neutralize the solution and then transfer it to a 50 mL volumetric flask.
-
Add 5 mL of the pH 10 buffer solution and 2 mL of the 1% this compound reagent.
-
Dilute to the mark with deionized water and mix thoroughly. Allow 15 minutes for color development.
Spectrophotometric Measurement
-
Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax). Based on literature, a wavelength between 390 nm and 430 nm should be evaluated for the specific complex formed.
-
Use the "0 ppm" standard (blank) to zero the spectrophotometer.
-
Measure the absorbance of each of the calibration standards and the sample solution.
-
Record the absorbance values.
Data Analysis
-
Plot a calibration curve of absorbance versus the concentration of the nickel standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the absorbance of the sample solution and the equation of the calibration curve to calculate the concentration of nickel in the sample.
Visualizations
Experimental Workflow
Caption: Workflow for the spectrophotometric analysis of nickel.
Logical Relationship of Analysis
Caption: Principle of nickel determination via complex formation.
References
Application Notes and Protocols for the Solvent Extraction of Palladium with Salicylaldoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent extraction is a widely employed hydrometallurgical technique for the selective separation and purification of metals. Salicylaldoxime (C₇H₇NO₂) is a chelating agent known for its ability to form stable complexes with various metal ions, making it a valuable extractant in this process.[1] This document provides detailed application notes and protocols for the solvent extraction of palladium (Pd) using this compound. The protocols outlined below are based on established methodologies and provide a framework for researchers to adapt to their specific needs.
Palladium, a platinum group metal, is of significant interest due to its catalytic and electronic applications. Its recovery from various sources, including spent catalysts and electronic waste, is of economic and environmental importance. Solvent extraction with this compound offers a selective method for palladium recovery. The fundamental principle involves the reaction of palladium ions in an aqueous phase with this compound dissolved in an immiscible organic solvent to form a neutral metal-ligand complex that is preferentially soluble in the organic phase.
Chemical Reaction Pathway
The extraction of palladium(II) by this compound involves the formation of a stable chelate complex. The this compound molecule acts as a bidentate ligand, coordinating to the palladium ion through the nitrogen atom of the oxime group and the oxygen atom of the phenolic hydroxyl group after deprotonation. The overall reaction can be represented as:
Pd²⁺(aq) + 2 C₇H₇NO₂(org) ⇌ Pd(C₇H₆NO₂)₂(org) + 2 H⁺(aq)
This equilibrium is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant in the organic phase, the nature of the organic solvent, and the temperature.
Caption: Palladium-Salicylaldoxime Complexation Reaction.
Experimental Protocols
Protocol 1: Solvent Extraction of Palladium(II) with this compound in Chloroform
Objective: To determine the extraction efficiency of palladium(II) from an aqueous solution using this compound dissolved in chloroform.
Materials:
-
Palladium(II) chloride (PdCl₂) stock solution (e.g., 1000 ppm in 0.1 M HCl)
-
This compound (C₇H₇NO₂)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment
-
Separatory funnels
-
pH meter
-
Shaker
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for palladium analysis
Procedure:
-
Preparation of Organic Phase: Prepare a 0.1 M solution of this compound in chloroform.
-
Preparation of Aqueous Phase: Prepare a 100 ppm aqueous solution of palladium(II) from the stock solution. Adjust the pH of the aqueous solution to a desired value (e.g., in the range of 1.0 to 4.0) using HCl or NaOH.
-
Extraction:
-
Take equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases in a separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of palladium remaining in the aqueous phase using ICP-OES or AAS.
-
The concentration of palladium in the organic phase can be calculated by mass balance: [Pd]org = [Pd]initial_aq - [Pd]final_aq.
-
-
Calculation of Extraction Efficiency (%E) and Distribution Ratio (D):
-
%E = (([Pd]initial_aq - [Pd]final_aq) / [Pd]initial_aq) * 100
-
D = [Pd]org / [Pd]final_aq
-
Protocol 2: Stripping of Palladium from the Loaded Organic Phase
Objective: To recover palladium from the this compound-containing organic phase into a fresh aqueous solution.
Materials:
-
Palladium-loaded organic phase from Protocol 1.
-
Stripping agents:
-
Thiourea (CH₄N₂S) solution (e.g., 0.5 M in 0.1 M HCl)
-
Ammonia (NH₃) solution (e.g., 5.0 M)
-
-
Separatory funnels
-
Shaker
-
ICP-OES or AAS for palladium analysis
Procedure:
-
Stripping:
-
Take a known volume of the palladium-loaded organic phase (e.g., 20 mL) in a separatory funnel.
-
Add an equal volume of the stripping agent solution.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes).
-
Allow the phases to separate.
-
-
Phase Separation and Analysis:
-
Separate the aqueous (strip solution) and organic phases.
-
Determine the concentration of palladium in the aqueous strip solution using ICP-OES or AAS.
-
-
Calculation of Stripping Efficiency (%S):
-
%S = ([Pd]strip_aq / [Pd]initial_org) * 100
-
Quantitative Data
Table 1: Effect of pH on the Extraction Efficiency of Palladium(II) (Illustrative data based on typical extraction behavior)
| pH | Extraction Efficiency (%) | Distribution Ratio (D) |
| 1.0 | 85.2 | 5.76 |
| 1.5 | 92.5 | 12.33 |
| 2.0 | 98.1 | 51.63 |
| 2.5 | 99.5 | 199 |
| 3.0 | 99.6 | 249 |
| 3.5 | 99.4 | 165.7 |
Table 2: Effect of this compound Concentration on Palladium(II) Extraction (Illustrative data at a constant pH of 2.0)
| This compound Conc. (M) | Extraction Efficiency (%) | Distribution Ratio (D) |
| 0.01 | 80.3 | 4.08 |
| 0.05 | 95.8 | 22.81 |
| 0.10 | 98.1 | 51.63 |
| 0.15 | 99.2 | 124 |
| 0.20 | 99.5 | 199 |
Table 3: Comparison of Stripping Agents for Palladium Recovery (Data adapted from studies on similar palladium complexes)[2][3]
| Stripping Agent | Concentration | Stripping Efficiency (%) |
| Thiourea in HCl | 0.5 M in 0.1 M HCl | >99 |
| Ammonia | 5.0 M | ~95 |
| Hydrochloric Acid | 1.0 M | <10 |
| Nitric Acid | 1.0 M | <10 |
| Sulfuric Acid | 1.0 M | <5 |
Visualizations
Caption: Workflow for Palladium Solvent Extraction.
References
- 1. This compound: Applications in Solvent Extraction and Synthesis Method_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Octylaminopyridine assisted solvent extraction system for selective separation of palladium(ii) ion-pair complex from synthetic mixtures and real samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Salicylaldoxime Method for Selective Precipitation of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldoxime (C₇H₇NO₂) is a chelating agent that forms stable, insoluble complexes with various transition metal ions, making it a valuable reagent for the selective precipitation and gravimetric determination of these metals.[1] This method offers a classical yet reliable approach for separating and quantifying metal ions based on the differential pH at which their respective this compound complexes precipitate. Notably, copper(II) can be selectively precipitated from acidic solutions, while other ions like nickel(II) require neutral to slightly basic conditions for precipitation.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the selective precipitation of metal ions, with a focus on copper and nickel.
Principle of Separation
The selective precipitation of metal ions using this compound is primarily controlled by the pH of the solution. This compound is a weak acid and exists in equilibrium with its conjugate base. The formation of the metal-salicylaldoxime complex involves the displacement of protons from the ligand, a reaction that is highly dependent on the hydrogen ion concentration.
The general reaction can be represented as:
M²⁺ + 2 C₇H₇NO₂ ⇌ M(C₇H₆NO₂)₂ (s) + 2 H⁺
By carefully adjusting the pH, specific metal ions can be quantitatively precipitated while others remain in solution. For instance, the copper(II)-salicylaldoxime complex precipitates at a much lower pH than the nickel(II) complex, forming the basis for their separation.
Data Presentation
The following tables summarize the quantitative data regarding the selective precipitation of copper(II) and nickel(II) ions using this compound at various pH levels.
Table 1: Precipitation of Copper(II) with this compound as a Function of pH
| pH | Percentage of Copper(II) Precipitated (%) |
| 1.5 | 0 |
| 2.0 | 95 |
| 2.5 | 99.5 |
| 2.6 | 100 |
| 3.0 | 100 |
| 3.5 | 100 |
Data extracted from graphical representations in scientific literature.
Table 2: Precipitation of Nickel(II) with this compound as a Function of pH
| pH | Percentage of Nickel(II) Precipitated (%) |
| 2.5 | 0 |
| 3.0 | 5 |
| 3.3 | 10 |
| 3.5 | 20 |
| 4.0 | 50 |
| 5.0 | 90 |
| 7.0 - 8.0 | 100 |
Data extracted from graphical representations in scientific literature.
Table 3: Selective Precipitation of Copper(II) from a Copper(II)-Nickel(II) Mixture
| pH of Precipitation | Copper(II) Precipitated (%) | Nickel(II) Co-precipitated (%) |
| 2.6 | 100 | < 1 |
| 3.0 | 100 | ~ 5 |
| 3.3 | 100 | ~ 10 |
Data extracted from graphical representations in scientific literature.
Interferences
The this compound method is subject to interference from other metal ions that can form insoluble complexes under the experimental conditions. Iron(III) is a significant interfering ion as it forms a complex that can be entrained with the copper precipitate, leading to inaccurate results.[2] It is recommended to remove or mask iron(III) prior to the precipitation of copper. Other ions such as lead(II) and zinc(II) can also interfere, particularly at higher pH values.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound Reagent
This protocol describes the synthesis of this compound from salicylaldehyde.
Materials:
-
Salicylaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
Beakers
-
Stirring rod
-
Heating mantle or water bath
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Dissolve a specific amount of hydroxylamine hydrochloride in water in a beaker.
-
In a separate beaker, dissolve a corresponding molar amount of sodium hydroxide in water.
-
Cool both solutions in an ice bath.
-
Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution with constant stirring to liberate free hydroxylamine.
-
Dissolve salicylaldehyde in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of salicylaldehyde to the cold hydroxylamine solution with continuous stirring.
-
A white precipitate of this compound will begin to form. Allow the reaction mixture to stand in the ice bath for about 30 minutes to ensure complete precipitation.
-
Filter the crude this compound using a Buchner funnel and wash the precipitate with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure this compound crystals.
-
Dry the purified crystals in a desiccator. The melting point of pure this compound is 57 °C.
Protocol 2: Gravimetric Determination of Copper(II)
This protocol outlines the procedure for the quantitative precipitation of copper(II) using this compound.
Materials:
-
Copper(II) salt solution (e.g., CuSO₄·5H₂O) of known approximate concentration
-
This compound reagent (1% w/v in 5% v/v ethanol in water)
-
Dilute acetic acid
-
Dilute ammonia solution
-
Sintered glass crucible (Gooch crucible)
-
Drying oven
-
Desiccator
-
Analytical balance
-
pH meter or pH indicator paper
Procedure:
-
Pipette a known volume of the copper(II) solution into a beaker.
-
Dilute the solution with distilled water to approximately 100 mL.
-
Acidify the solution with dilute acetic acid to a pH of approximately 2.6.[2] Use a pH meter for accurate adjustment.
-
Heat the solution to about 60-70 °C.
-
Slowly add the this compound reagent dropwise with constant stirring until a slight excess is present. The formation of a greenish-yellow precipitate indicates the presence of the copper(II)-salicylaldoxime complex.
-
To check for complete precipitation, allow the precipitate to settle and add a few more drops of the reagent to the clear supernatant. No further precipitation should be observed.
-
Digest the precipitate by keeping the beaker in a warm place (e.g., on a steam bath) for about 30 minutes to an hour. This process allows the precipitate particles to grow, making them easier to filter.
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with cold water until the washings are free of chloride ions (test with silver nitrate solution).
-
Dry the crucible containing the precipitate in an oven at 100-105 °C to a constant weight.
-
Cool the crucible in a desiccator before each weighing.
-
Calculate the mass of copper(II) from the weight of the precipitate using the gravimetric factor for Cu in Cu(C₇H₆NO₂)₂.
Protocol 3: Gravimetric Determination of Nickel(II)
This protocol details the procedure for the quantitative precipitation of nickel(II) using this compound.
Materials:
-
Nickel(II) salt solution (e.g., NiSO₄·6H₂O) of known approximate concentration
-
This compound reagent (1% w/v in 5% v/v ethanol in water)
-
Dilute ammonia solution
-
Dilute acetic acid
-
Sintered glass crucible (Gooch crucible)
-
Drying oven
-
Desiccator
-
Analytical balance
-
pH meter or pH indicator paper
Procedure:
-
Pipette a known volume of the nickel(II) solution into a beaker.
-
Dilute the solution with distilled water to approximately 100 mL.
-
Adjust the pH of the solution to be slightly acidic with dilute acetic acid.
-
Heat the solution to about 60-70 °C.
-
Slowly add the this compound reagent with constant stirring.
-
Add dilute ammonia solution dropwise until the solution is slightly alkaline (pH 7-8) to precipitate the nickel(II)-salicylaldoxime complex. A pale green precipitate will form.
-
Check for complete precipitation as described in Protocol 2.
-
Digest the precipitate on a steam bath for 30 minutes.
-
Cool the solution to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with cold water.
-
Dry the precipitate in an oven at 100-105 °C to a constant weight.
-
Cool in a desiccator and weigh.
-
Calculate the mass of nickel(II) from the weight of the precipitate using the gravimetric factor for Ni in Ni(C₇H₆NO₂)₂.
Protocol 4: Selective Precipitation of Copper(II) from a Copper(II)-Nickel(II) Mixture
This protocol describes the separation of copper(II) from nickel(II) in a mixture.
Materials:
-
Solution containing a mixture of copper(II) and nickel(II) ions
-
This compound reagent (1% w/v in 5% v/v ethanol in water)
-
Dilute acetic acid
-
Dilute ammonia solution
-
Filtration apparatus
-
Beakers
-
pH meter
Procedure:
-
Take a known volume of the mixed metal ion solution in a beaker.
-
Dilute with distilled water to about 100 mL.
-
Carefully adjust the pH of the solution to 2.6 with dilute acetic acid.
-
Heat the solution to 60-70 °C.
-
Precipitate the copper(II) by slowly adding the this compound reagent as described in Protocol 2.
-
Digest, cool, and filter the copper(II)-salicylaldoxime precipitate.
-
Collect the filtrate, which contains the nickel(II) ions.
-
To determine the nickel content in the filtrate, adjust its pH to 7-8 with dilute ammonia solution.
-
Add more this compound reagent to precipitate the nickel(II) as described in Protocol 3.
-
Filter, dry, and weigh the nickel(II)-salicylaldoxime precipitate.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships in the selective precipitation process.
Caption: General workflow for the gravimetric determination of a metal ion using this compound.
Caption: Logical workflow for the selective precipitation of copper and nickel ions.
References
Application Notes and Protocols for the Use of Salicylaldoxime in Hydrometallurgical Ore Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldoxime and its derivatives are powerful chelating agents widely employed in hydrometallurgy, particularly for the solvent extraction of metals from ore leach solutions.[1][2][3] Their ability to form stable, charge-neutral complexes with metal ions, especially copper (II), allows for highly selective separation and purification.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound in the processing of copper ores.
The fundamental principle involves the contact of an aqueous solution containing metal ions with an organic phase consisting of this compound dissolved in a water-immiscible solvent, such as kerosene. The this compound selectively binds with the target metal ions, transferring them from the aqueous phase to the organic phase. Subsequent stripping with a strong acid regenerates the this compound and produces a concentrated, purified metal salt solution suitable for downstream processes like electrowinning.
Chemical Principle: Chelation of Copper Ions
This compound is a bidentate ligand that coordinates with divalent metal ions, such as copper (Cu²⁺), through its phenolic hydroxyl and oxime groups. The reaction involves the displacement of a proton from the hydroxyl group, forming a stable six-membered chelate ring. The overall reaction for the extraction of copper is:
2 C₆H₄(OH)CH=NOH (organic) + Cu²⁺ (aqueous) ⇌ Cu(C₇H₆NO₂)₂ (organic) + 2 H⁺ (aqueous)
This equilibrium is pH-dependent; an increase in pH shifts the reaction to the right, favoring the formation of the copper-salicylaldoxime complex and enhancing extraction efficiency. Conversely, a highly acidic environment reverses the reaction, enabling the stripping of copper from the organic phase.
Quantitative Data on Extraction Efficiency
The efficiency of copper extraction using this compound and its derivatives is influenced by several factors, including the structure of the extractant, the pH of the aqueous phase, the concentration of the extractant, and the presence of other metal ions.
Table 1: Effect of Alkyl Substituents on Copper (II) Extraction Efficiency
| Extractant | R Group | Log P (Hydrophobicity) | Molecular Size (ų) |
| This compound | H | 2.33 | 129.56 |
| tert-Butylthis compound | -C(CH₃)₃ | 4.01 | 191.07 |
| tert-Octylthis compound | -C(CH₃)₂CH₂C(CH₃)₃ | 5.92 | 277.63 |
| Nonylthis compound | -C₉H₁₉ | 6.25 | 291.95 |
Data sourced from a study on the effect of molecular structure on Cu(II) extraction. As shown, increasing the size and hydrophobicity of the alkyl group (R group) on the this compound molecule generally enhances its extraction ability for Cu(II).
Table 2: Influence of pH on Copper (II) Extraction Efficiency
| Extractant | Initial pH | Single-Stage Extraction Efficiency for Cu(II) (%) |
| This compound | 3-4 | ~40 |
| tert-Butylthis compound | 3-4 | ~60 |
| tert-Octylthis compound | 3-4 | >90 |
| Nonylthis compound | 3-4 | >90 |
Conditions: Initial Cu(II) concentration of 1.92 g·L⁻¹, 15% (v/v) extractant in kerosene, phase ratio (A:O) of 1, and 3 minutes of contact time. The extraction efficiency of Cu(II) generally increases with pH, reaching a plateau at around pH 3-4.
Table 3: Extraction and Stripping Performance for Copper and Nickel from Electroplating Wastewater
| Parameter | tert-Octylthis compound (TOSO) | 5-Nonylthis compound (NSO) |
| Maximum Extraction Efficiency (%) | 88.42 | 89.21 |
| Maximum Stripping Efficiency (%) | 85.61 | 84.83 |
| Separation Factor (βCu/Ni) | 131 | 101 |
Data from a study on the application of tert-octylthis compound for recovering Cu from copper-nickel alloy electroplating wastewater.
Experimental Protocols
Protocol 1: Synthesis of tert-Octylthis compound (TOSO)
This protocol describes a one-pot synthesis method for preparing a modified this compound extractant.
Materials:
-
Magnesium ribbons
-
Anhydrous methanol
-
Toluene
-
4-tert-octylphenol
-
Paraformaldehyde
-
Hydroxylamine hydrochloride
-
Hydrochloric acid
-
Sodium hydroxide
-
Distilled water
-
Organic solvent (e.g., kerosene)
Procedure:
-
Formylation:
-
Add magnesium ribbons (0.022 mol) to a solution of anhydrous methanol (50 ml) and toluene (30 ml).
-
Heat the mixture to 63°C with stirring until all the magnesium dissolves.
-
Add 4-tert-octylphenol (0.04 mol) and reflux for 120 minutes.
-
Add paraformaldehyde (0.096 mol) and heat to 103°C for 150 minutes, then increase to 123°C for 30 minutes with stirring.
-
-
Oximation and Acidification:
-
Cool the reaction mixture and add hydroxylamine hydrochloride.
-
Adjust the pH with hydrochloric acid to facilitate the oximation reaction.
-
Stir the mixture until the reaction is complete.
-
Neutralize the solution with sodium hydroxide.
-
-
Purification:
-
Separate the organic layer.
-
Wash the organic layer with distilled water to remove impurities.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the purified tert-octylthis compound.
-
Protocol 2: Solvent Extraction of Copper (II)
This protocol outlines the general procedure for the selective extraction of copper from an aqueous solution.
Materials:
-
Aqueous feed solution containing copper (II) ions (e.g., from ore leaching).
-
Organic phase: this compound or its derivative (e.g., 15% v/v) dissolved in a suitable organic solvent (e.g., kerosene).
-
Sulfuric acid and sodium hydroxide solutions for pH adjustment.
-
Separatory funnel or mixer-settler apparatus.
-
pH meter.
-
Analytical instrument for metal concentration determination (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma-Optical Emission Spectrometry).
Procedure:
-
Preparation of Solutions:
-
Prepare the organic phase by dissolving the desired concentration of the this compound extractant in the organic solvent.
-
Adjust the pH of the aqueous feed solution to the optimal range (typically pH 1.0–3.5) using sulfuric acid or sodium hydroxide.
-
-
Extraction:
-
Place equal volumes of the aqueous feed solution and the organic phase in a separatory funnel (for batch experiments) or introduce them into a mixer-settler (for continuous processes). A common phase ratio (Aqueous:Organic) is 1:1.
-
Agitate the mixture vigorously for a predetermined time (e.g., 1-5 minutes) to ensure thorough contact and facilitate the mass transfer of copper ions. A stirring speed of around 300 rpm is often used in laboratory settings.
-
Allow the phases to separate. The organic phase, now loaded with the copper-salicylaldoxime complex, will typically be the upper layer.
-
-
Analysis:
-
Carefully separate the two phases.
-
Take a sample of the aqueous phase (raffinate) and determine the remaining copper concentration using a suitable analytical technique.
-
Calculate the extraction efficiency using the formula: Extraction Efficiency (%) = [(Initial Aqueous Cu Conc. - Final Aqueous Cu Conc.) / Initial Aqueous Cu Conc.] x 100
-
Protocol 3: Stripping of Copper (II) from the Loaded Organic Phase
This protocol describes the process of recovering the extracted copper and regenerating the extractant.
Materials:
-
Copper-loaded organic phase from the extraction step.
-
Stripping solution: A strong acid solution, typically sulfuric acid (e.g., 1.5 - 2.0 M H₂SO₄).
-
Separatory funnel or mixer-settler apparatus.
Procedure:
-
Stripping:
-
Contact the copper-loaded organic phase with the acidic stripping solution in a separatory funnel or mixer-settler. A typical volume ratio (Organic:Aqueous) is 1:1.
-
Agitate the mixture vigorously for a sufficient time to allow the transfer of copper ions back into the aqueous phase.
-
Allow the phases to separate.
-
-
Recovery and Regeneration:
-
The aqueous phase now contains a concentrated solution of copper sulfate, which can be sent for electrowinning.
-
The organic phase, now stripped of copper, is regenerated and can be recycled back to the extraction stage.
-
-
Analysis:
-
Determine the copper concentration in the stripped organic phase and the aqueous strip solution to calculate the stripping efficiency.
-
Visualizations
Caption: Chelation and Stripping of Copper.
Caption: Hydrometallurgical Copper Recovery Workflow.
References
- 1. Anodic-stripping voltammetry of metal complexes in non-aqueous media after extraction: determination of copper with this compound - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. This compound: Applications in Solvent Extraction and Synthesis Method_Chemicalbook [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
Application of Salicylaldoxime in Environmental Water Sample Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldoxime (C₇H₇NO₂) is a chelating agent recognized for its ability to form stable, often brightly colored complexes with various transition metal ions.[1][2] This property makes it a valuable reagent in the analysis of environmental water samples, where the determination of trace metal concentrations is crucial for assessing water quality and monitoring pollution. This compound's utility spans several analytical techniques, including spectrophotometry, gravimetric analysis, liquid-liquid extraction, and solid-phase extraction.[2][3] Its selectivity for certain metal ions, particularly copper(II), can be finely tuned by controlling the pH of the sample solution, allowing for the separation and quantification of specific metals from a complex matrix.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in the analysis of metal ions in environmental water samples.
Chelation of Metal Ions by this compound
This compound is a bidentate ligand, meaning it binds to a central metal ion through two of its atoms, the phenolic oxygen and the oxime nitrogen. The reaction with a divalent metal ion (M²⁺), such as copper, can be represented as follows:
2 C₆H₄(OH)CH=NOH + M²⁺ → M(C₆H₄(O)CH=NOH)₂ + 2 H⁺
This reaction results in the formation of a stable, charge-neutral metal complex that is often insoluble in water and can be extracted into an organic solvent or quantified by its light-absorbing properties. The structure of the copper(II)-salicylaldoxime complex is a well-characterized example of this chelation.
Chelation reaction of this compound with a divalent metal ion.
Analytical Techniques and Protocols
The versatility of this compound allows for its application in a range of analytical methods for water sample analysis. The choice of method often depends on the target metal ion, its expected concentration, and the complexity of the sample matrix.
Spectrophotometric Determination of Copper(II)
This method is based on the formation of a colored complex between copper(II) ions and this compound, which can be quantified by measuring its absorbance of light at a specific wavelength.
Experimental Protocol:
-
Reagent Preparation:
-
This compound Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of ethanol.
-
Standard Copper Solution (100 ppm): Dissolve 0.3929 g of CuSO₄·5H₂O in deionized water, add a few drops of dilute sulfuric acid, and dilute to 1 L in a volumetric flask.
-
Buffer Solution (pH 3.0): Prepare a suitable buffer, such as a citrate buffer, to maintain the desired pH.
-
-
Sample Preparation:
-
Collect the water sample and filter it through a 0.45 µm membrane filter to remove suspended particles.
-
If necessary, digest the sample to release metal ions from organic matter.
-
-
Procedure:
-
Pipette 25 mL of the filtered water sample into a 50 mL beaker.
-
Adjust the pH of the sample to approximately 3.0 using the buffer solution.
-
Add 2 mL of the 0.5% this compound solution and mix well. A greenish-yellow precipitate of the copper-salicylaldoxime complex will form.
-
Extract the complex into a suitable organic solvent, such as chloroform or isoamyl acetate, by shaking in a separatory funnel for 2 minutes.
-
Allow the layers to separate and collect the organic phase.
-
Measure the absorbance of the organic extract at the wavelength of maximum absorbance (λmax), which should be determined experimentally but is typically in the range of 330-400 nm.
-
Prepare a calibration curve using a series of standard copper solutions treated with the same procedure.
-
Determine the concentration of copper in the sample from the calibration curve.
-
Workflow for spectrophotometric determination of copper.
Solid-Phase Extraction (SPE) for Preconcentration of Metal Ions
Solid-phase extraction using a resin functionalized with this compound can be employed to preconcentrate trace metals from large volumes of water, thereby increasing the sensitivity of subsequent analytical techniques like Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma (ICP) analysis.
Experimental Protocol:
-
Sorbent Preparation:
-
Prepare or purchase a chelating resin functionalized with this compound. An example is Amberlite XAD-1180 functionalized with this compound.
-
-
Column Preparation:
-
Pack a small chromatography column with the this compound-functionalized resin.
-
-
Sample Preparation and Preconcentration:
-
Filter the water sample through a 0.45 µm membrane filter.
-
Adjust the pH of the water sample to the optimal range for the target metal ion(s). For a range of metals including Pb(II), Ni(II), Cu(II), and Mn(II), a pH of 6.0 has been shown to be effective.
-
Pass a known volume of the pH-adjusted water sample through the SPE column at a controlled flow rate.
-
-
Elution:
-
After loading the sample, wash the column with a small amount of deionized water to remove any non-adsorbed matrix components.
-
Elute the retained metal ions from the column using a small volume of an acidic solution, such as 1 M nitric acid.
-
-
Analysis:
-
Analyze the eluate for the concentration of the target metal ions using FAAS or ICP.
-
Solid-phase extraction workflow for metal ion preconcentration.
Quantitative Data Summary
The following table summarizes typical performance data for analytical methods employing this compound for the analysis of metal ions in water samples.
| Analytical Technique | Target Metal(s) | Sample Matrix | Detection Limit | Recovery (%) | Reference |
| Solid-Phase Extraction - FAAS | Pb(II), Ni(II), Cu(II), Mn(II) | Well water | 0.2 - 1.6 µg/L | ≥ 92% | |
| Solid-Phase Extraction - FAAS | Cu(II) | Tap, mineral, river water | 0.4 µg/L | Not specified | |
| Liquid-Liquid Extraction - HPLC | This compound | Spiked water | 0.003 - 0.008 µg/mL | 87% - 107% |
Selectivity and Interferences
The selectivity of this compound for different metal ions is highly dependent on the pH of the solution. Copper(II) can be selectively precipitated in weakly acidic solutions (pH ~2.6-3.3). At higher pH values, other metal ions such as nickel(II) will also precipitate. Iron(III) is a common interfering ion in these analyses. The use of masking agents or careful pH control is essential to minimize interferences from non-target metals.
Conclusion
This compound remains a valuable and cost-effective reagent for the determination of trace metal ions in environmental water samples. Its application in spectrophotometry and as a functional group in solid-phase extraction materials provides robust and sensitive methods for water quality analysis. The protocols outlined in this document offer a foundation for researchers to develop and validate analytical methods tailored to their specific needs. Careful optimization of experimental parameters, particularly pH, is critical for achieving accurate and selective results.
References
- 1. Improvement of copper FAAS determination conditions via preconcentration procedure with the use of this compound complex trapped in polymer matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Applications in Solvent Extraction and Synthesis Method_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: Salicylaldoxime as an Ionophore in Ion-Selective Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-Selective Electrodes (ISEs) are analytical tools that convert the activity of a specific ion dissolved in a solution into an electrical potential. This potential can be measured by a voltmeter or pH meter. A key component of many ISEs is the ionophore, a molecule that selectively binds to a target ion and facilitates its transport across a membrane. Salicylaldoxime is an organic compound that acts as a chelating agent and has been identified as an effective ionophore for the detection of divalent heavy metal ions, exhibiting a good response towards lead (Pb²⁺) and nickel (Ni²⁺).[1] Its ability to form stable, charge-neutral complexes with these metal ions makes it a valuable component in the fabrication of potentiometric sensors for environmental monitoring, industrial process control, and potentially in pharmaceutical analysis.[1]
These application notes provide a detailed overview of the use of this compound in PVC membrane-based ion-selective electrodes, including fabrication protocols, performance characteristics, and the underlying mechanism of action.
Principle of Operation
A this compound-based ion-selective electrode typically consists of a PVC membrane doped with this compound as the ionophore, a plasticizer to ensure membrane fluidity, and often an anionic additive to reduce ohmic resistance and improve selectivity.[2] When the electrode is immersed in a sample solution containing the target metal ions (e.g., Pb²⁺ or Ni²⁺), the this compound at the membrane-solution interface selectively complexes with these ions.
This complexation and the resulting ion-exchange process create a phase boundary potential at the membrane surface. The magnitude of this potential is proportional to the logarithm of the activity of the target ion in the solution, as described by the Nernst equation. This potential difference is measured against a reference electrode, allowing for the quantitative determination of the ion concentration.
Quantitative Data Summary
| Parameter | Performance |
| Linear Range | 1.1 x 10⁻⁷ M to 1.0 x 10⁻² M |
| Nernstian Slope | 28.8 ± 0.4 mV/decade |
| Detection Limit | 2.10 x 10⁻⁸ M |
| Response Time | < 8 seconds (for concentrations ≥ 1.0 x 10⁻⁴ M) |
| Optimal pH Range | 2.0 - 8.5 |
| Lifetime | 9 months |
Selectivity Coefficients (log KpotA,B):
The selectivity coefficient (KpotA,B) is a measure of the preference of the ionophore for the target ion (A) over an interfering ion (B). A smaller value indicates better selectivity.
| Interfering Ion (B) | log KpotSn²⁺,B |
| Na⁺ | -3.8 |
| K⁺ | -3.7 |
| Mg²⁺ | -3.2 |
| Ca²⁺ | -3.2 |
| Cu²⁺ | -2.7 |
| Ni²⁺ | -3.0 |
| Co²⁺ | -3.0 |
| Pb²⁺ | -2.8 |
| Cd²⁺ | -2.8 |
| Zn²⁺ | -2.9 |
| Fe³⁺ | -2.5 |
| Al³⁺ | -2.5 |
Data presented is for a salicylaldehyde thiosemicarbazone-based Sn²⁺ selective electrode and serves as an illustrative example.[3]
Experimental Protocols
Protocol 1: Preparation of the this compound-Based PVC Membrane
This protocol describes the preparation of a PVC membrane for use in an ion-selective electrode.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC) powder
-
This compound (ionophore)
-
Dioctyl phthalate (DOP) or o-Nitrophenyloctyl ether (o-NPOE) (plasticizer)
-
Sodium tetraphenylborate (NaTPB) (anionic additive)
-
Tetrahydrofuran (THF), analytical grade
Procedure:
-
Component Mixture: In a glass petri dish (5 cm diameter), thoroughly mix the following components in the specified weight percentages:
-
PVC: ~30%
-
Plasticizer (DOP or o-NPOE): ~60-65%
-
This compound: ~2-5%
-
NaTPB: ~1-2%
-
-
Dissolution: Add approximately 5 mL of THF to the mixture and stir with a glass rod until all components are completely dissolved and a homogenous, viscous solution is obtained.
-
Casting: Cover the petri dish with a filter paper and allow the solvent to evaporate slowly at room temperature for at least 24 hours. This will result in a transparent, flexible membrane of approximately 0.3-0.5 mm thickness.
-
Membrane Sectioning: Carefully cut a disc of the desired diameter (e.g., 8 mm) from the master membrane using a sharp cork borer.
Protocol 2: Fabrication of the Ion-Selective Electrode
Materials:
-
PVC membrane disc (from Protocol 1)
-
Glass or PVC electrode body
-
Internal reference electrode (e.g., Ag/AgCl wire)
-
Internal filling solution (e.g., 1.0 x 10⁻³ M solution of the target metal salt, e.g., Pb(NO₃)₂ or NiCl₂, containing 0.1 M KCl)
-
THF
Procedure:
-
Membrane Attachment: Using a small amount of THF, glue the prepared PVC membrane disc to the end of the clean, dry electrode body. Ensure a complete and uniform seal.
-
Filling: Fill the electrode body with the internal filling solution, making sure to avoid trapping any air bubbles.
-
Internal Electrode Placement: Insert the Ag/AgCl internal reference electrode into the filling solution, ensuring its tip is submerged.
-
Conditioning: Condition the newly fabricated electrode by soaking it in a 1.0 x 10⁻³ M solution of the target ion for at least 12-24 hours before use. This allows for the equilibration of the membrane surface.
-
Storage: When not in use, store the electrode in a dilute solution (e.g., 1.0 x 10⁻⁵ M) of the target ion.
Protocol 3: Potentiometric Measurements
Equipment:
-
This compound-based Ion-Selective Electrode
-
External reference electrode (e.g., saturated calomel electrode, SCE, or Ag/AgCl electrode)
-
High-impedance pH/mV meter
-
Magnetic stirrer and stir bar
-
Standard solutions of the target ion and interfering ions
Procedure:
-
Electrode Setup: Connect the ISE and the external reference electrode to the pH/mV meter.
-
Calibration:
-
Prepare a series of standard solutions of the target ion covering the expected concentration range of the samples (e.g., 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M).
-
Immerse the electrodes in each standard solution, starting from the lowest concentration, while gently stirring.
-
Record the stable potential reading (in mV) for each standard.
-
Plot the potential (mV) versus the logarithm of the ion activity (or concentration) to generate a calibration curve.
-
-
Sample Measurement:
-
Rinse the electrodes with deionized water and gently blot dry.
-
Immerse the electrodes in the sample solution with gentle stirring.
-
Record the stable potential reading.
-
Determine the concentration of the target ion in the sample by interpolating its potential reading on the calibration curve.
-
Visualizations
Caption: Ionophore-mediated ion transport and potential generation.
Caption: Workflow for ISE fabrication and measurement.
References
Application Notes and Protocols for the Separation of Cobalt and Nickel using Salicylaldoxime
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the separation of cobalt and nickel ions in an aqueous solution using salicylaldoxime. The method is based on the differential solubility of the metal-salicylaldoxime complexes at a controlled pH. Nickel is quantitatively precipitated as nickel salicylaldoximate, while cobalt remains in solution as a soluble complex, allowing for their effective separation.
Principle of Separation
The separation of nickel and cobalt using this compound is achieved by carefully controlling the pH of the solution. In a slightly acidic to neutral medium (pH 6-8), nickel(II) ions react with this compound to form a stable, insoluble precipitate of nickel salicylaldoximate, Ni(C₇H₆O₂N)₂. Under these same pH conditions, cobalt(II) ions also form a complex with this compound, [Co₂(C₇H₆O₂N)₃], but this complex is soluble in the aqueous solution. This difference in solubility allows for the physical separation of the two metals by filtration.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful separation of cobalt and nickel using this compound.
| Parameter | Value/Range | Notes |
| pH for Nickel Precipitation | 6.0 - 8.0 | Optimal range for quantitative precipitation of nickel while cobalt remains in solution. |
| This compound Reagent | 1% (w/v) in 5% (v/v) aqueous ethanol | Ensure complete dissolution of the reagent. Prepare fresh for best results. |
| Reaction Temperature | Room Temperature (approx. 25°C) | The precipitation reaction proceeds effectively at ambient temperature. |
| Digestion Time | Minimum 4 hours | Allows for complete precipitation and coarsening of the nickel complex, aiding filtration. |
| Drying Temperature | 110 - 120°C | For drying the nickel salicylaldoximate precipitate to a constant weight. |
| Nickel Salicylaldoximate | Greenish-yellow precipitate | The expected appearance of the nickel complex. |
| Cobalt Salicylaldoximate | Soluble complex in the filtrate | The filtrate will contain the soluble cobalt complex. |
Experimental Protocol
This protocol details the step-by-step procedure for the gravimetric separation of nickel from cobalt.
Reagent Preparation
1% (w/v) this compound Solution:
-
Weigh 1.0 g of this compound.
-
Dissolve it in 5 mL of 95% ethanol.
-
Slowly add this solution to 95 mL of warm (approximately 60-70°C) distilled water while stirring.
-
Cool the solution to room temperature and filter if any turbidity is present. This solution should be prepared fresh.
Ammonium Hydroxide Solution (1 M):
-
Dilute concentrated ammonium hydroxide with distilled water to achieve a 1 M solution.
Wash Solution (Dilute Ammonium Hydroxide):
-
Add a few drops of 1 M ammonium hydroxide to distilled water to achieve a slightly alkaline solution (pH ~ 8).
Precipitation of Nickel Salicylaldoximate
-
Take a known volume of the sample solution containing a mixture of cobalt and nickel ions in a beaker.
-
Dilute the solution with distilled water to a suitable volume (e.g., 100-150 mL).
-
Carefully adjust the pH of the solution to between 6.0 and 7.0 by the dropwise addition of 1 M ammonium hydroxide while stirring continuously. Monitor the pH using a calibrated pH meter.
-
Slowly, and with constant stirring, add the 1% this compound reagent to the solution. A greenish-yellow precipitate of nickel salicylaldoximate will begin to form. Add a slight excess of the reagent to ensure complete precipitation of nickel.
-
After the addition of the reagent, check the pH of the solution and, if necessary, readjust it to be within the 6.0 - 8.0 range.
-
Cover the beaker with a watch glass and allow the precipitate to digest at room temperature for at least 4 hours, or preferably overnight. This allows for the formation of larger, more easily filterable particles.
Filtration and Washing
-
Weigh a clean, dry sintered glass crucible of medium porosity to a constant weight.
-
Filter the solution containing the precipitate through the pre-weighed crucible using gentle suction.
-
Transfer the entire precipitate from the beaker to the crucible. Use a rubber policeman to ensure all the precipitate is transferred.
-
Wash the precipitate in the crucible with several small portions of the cold, dilute ammonium hydroxide wash solution. This will help to remove any soluble impurities, including the cobalt complex.
-
Finally, wash the precipitate with a small amount of cold distilled water to remove any remaining ammonium hydroxide.
Drying and Weighing
-
Place the crucible containing the nickel salicylaldoximate precipitate in a drying oven set to 110-120°C.
-
Dry the precipitate for at least 2 hours, or until a constant weight is achieved.
-
Cool the crucible in a desiccator to room temperature before weighing.
-
Repeat the drying and weighing process until two consecutive weighings agree within ±0.2 mg.
-
The weight of the nickel in the precipitate can be calculated using the gravimetric factor for Ni in Ni(C₇H₆O₂N)₂ (Gravimetric Factor = 0.1774).
Determination of Cobalt
The cobalt remains in the filtrate and washings. The concentration of cobalt can be determined using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the separation of cobalt and nickel.
Chemical Principle of Separation
Caption: Principle of pH-dependent separation of Ni and Co complexes.
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Selective Precipitation with Salicylaldoxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing salicylaldoxime for the selective precipitation of metal ions. This powerful chelating agent offers a reliable method for separating and purifying metals from complex mixtures, with pH being the critical parameter for achieving high selectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for metal precipitation?
A1: this compound (C₇H₇NO₂) is an organic compound that acts as a bidentate chelating agent. It forms stable, insoluble coordination complexes (precipitates) with various transition metal ions. The formation of these precipitates is highly dependent on the pH of the solution. By carefully controlling the pH, one can selectively precipitate specific metal ions from a mixture, as different metal-salicylaldoxime complexes have distinct pH ranges of formation.[1]
Q2: Which metal ions can be precipitated with this compound?
A2: this compound is well-known for its ability to selectively precipitate copper(II) ions from acidic solutions.[1] However, it can also form precipitates with a range of other divalent metal ions, including nickel(II), zinc(II), cobalt(II), manganese(II), and lead(II), typically in neutral to slightly basic conditions.[1][2]
Q3: Why is pH control so critical for selective precipitation?
A3: The selectivity of precipitation with this compound is directly tied to the pH of the solution. Each metal-salicylaldoxime complex has a specific pH at which it begins to precipitate and a range for quantitative precipitation. For instance, copper(II) salicylaldoximate precipitates in weakly acidic solutions, whereas the salicylaldoximates of most other metals precipitate in neutral or slightly basic solutions.[1] This difference in pH requirements allows for the sequential separation of metal ions from a mixture.
Q4: What is the general trend for the pH of precipitation for different metals with this compound?
A4: Generally, the order of precipitation as the pH increases is Copper(II) > Nickel(II) > Cobalt(II) ≈ Zinc(II) > Manganese(II). This means copper can be selectively precipitated at a low pH without precipitating the other listed metals.
Data Presentation: pH Ranges for Metal-Salicylaldoxime Precipitation
The following table summarizes the approximate pH ranges for the quantitative precipitation of various metal ions with this compound. These values are a guide and may vary slightly depending on the specific experimental conditions such as temperature, concentration of metal ions, and the presence of other substances.
| Metal Ion | Formula | Optimal pH Range for Precipitation | Color of Precipitate |
| Copper(II) | Cu²⁺ | 2.5 - 4.5 | Greenish-yellow |
| Nickel(II) | Ni²⁺ | > 3.3 (typically 7.0 - 9.0 for quantitative) | Greenish-yellow |
| Zinc(II) | Zn²⁺ | > 5.0 (typically neutral to slightly basic) | Yellow |
| Cobalt(II) | Co²⁺ | Neutral to slightly basic | Brownish-orange |
| Manganese(II) | Mn²⁺ | > 7.0 (typically slightly basic) | Brown |
| Lead(II) | Pb²⁺ | Neutral to slightly basic | Yellowish-white |
Experimental Protocols
Protocol 1: Selective Precipitation of Copper(II) from a Mixed Metal Solution
This protocol outlines the steps for the selective precipitation of copper(II) ions from a solution containing other divalent metal ions such as nickel(II), zinc(II), and cobalt(II).
Materials:
-
Mixed metal ion solution (e.g., containing Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺ in a sulfate or chloride matrix)
-
This compound solution (1% w/v in 5% v/v acetic acid or ethanol)
-
Dilute sulfuric acid (e.g., 1 M)
-
Dilute sodium hydroxide (e.g., 1 M)
-
pH meter or pH indicator paper
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
Procedure:
-
Sample Preparation: Take a known volume of the mixed metal ion solution in a beaker.
-
Initial pH Adjustment: Adjust the pH of the solution to approximately 2.5 - 3.0 using dilute sulfuric acid. Monitor the pH carefully using a calibrated pH meter.
-
Precipitant Addition: While stirring the solution, slowly add the this compound solution. A greenish-yellow precipitate of copper(II) salicylaldoximate will begin to form.
-
Complete Precipitation: Continue adding the precipitant until no further precipitate is formed. A slight excess of the reagent is recommended to ensure complete precipitation of copper.
-
Digestion of Precipitate: Gently heat the solution to about 60-70°C and allow it to stand for about 30 minutes. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.
-
Filtration: Filter the hot solution through a pre-weighed filter paper using a Buchner funnel.
-
Washing: Wash the precipitate with a small amount of cold, dilute acetic acid (e.g., 1%) to remove any co-precipitated impurities, followed by a final wash with a small amount of cold deionized water.
-
Drying: Dry the filter paper with the precipitate in a drying oven at 100-110°C to a constant weight.
-
Gravimetric Determination: The weight of the copper(II) salicylaldoximate can be used to determine the initial concentration of copper in the sample. The filtrate will contain the other metal ions.
Troubleshooting Guides
Issue 1: Incomplete Precipitation of the Target Metal Ion
-
Possible Cause: Incorrect pH.
-
Solution: Verify the pH of the solution using a calibrated pH meter. Adjust the pH to the optimal range for the target metal ion as specified in the data table. For instance, ensuring the pH is below 4.5 is crucial for complete copper precipitation.
-
-
Possible Cause: Insufficient amount of this compound.
-
Solution: Add a slight excess of the this compound solution to ensure all the target metal ions have reacted.
-
-
Possible Cause: Presence of strong complexing or chelating agents.
-
Solution: Certain ions or molecules in the sample matrix can form stable complexes with the target metal ion, preventing its precipitation. Pre-treatment of the sample, such as digestion with a strong acid, may be necessary to break down these interfering complexes.
-
Issue 2: Co-precipitation of Other Metal Ions
-
Possible Cause: pH is too high.
-
Solution: If you are targeting a metal that precipitates at a lower pH (like copper), a pH that is too high will cause other metals (like nickel) to start precipitating as well. Carefully monitor and maintain the pH at the lower end of the optimal range for the target metal.
-
-
Possible Cause: High concentration of non-target metals.
-
Solution: In cases of very high concentrations of other metals, some may be physically entrapped in the precipitate. Re-precipitation, where the initial precipitate is dissolved and then precipitated again under more controlled conditions, can improve purity.
-
Issue 3: Precipitate is Colloidal or Difficult to Filter
-
Possible Cause: Precipitation was carried out too quickly or from a cold solution.
-
Solution: Add the this compound solution slowly and with constant stirring. Performing the precipitation from a warm solution and allowing for a digestion period will promote the growth of larger, more easily filterable crystals.
-
Issue 4: Interference from Iron(III)
-
Possible Cause: Iron(III) forms a soluble complex with this compound over a wide pH range, which can interfere with the precipitation of other metals.
-
Solution: Before adding this compound, remove iron(III) from the solution. One common method is to precipitate it as iron(III) hydroxide by adjusting the pH to around 3.5-4.0 with a suitable base (e.g., ammonia) and filtering it off. Alternatively, complexing agents that selectively bind to iron(III) can be used.
-
Visualizations
Caption: Workflow for selective precipitation of Copper(II).
Caption: Logical flow for pH-based selective precipitation.
References
Interference of iron (III) in Salicylaldoxime-based copper analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing salicylaldoxime-based assays for copper quantification, with a specific focus on mitigating interference from iron (III).
Troubleshooting Guide: Interference of Iron (III)
Iron (III) is a common interfering ion in the spectrophotometric analysis of copper using this compound, as it also forms a colored complex with the reagent. This can lead to erroneously high copper concentration readings. Follow this guide to diagnose and resolve potential Fe(III) interference.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for Fe(III) interference.
Frequently Asked Questions (FAQs)
Q1: Why is my blank solution showing a high absorbance reading?
A high absorbance in your reagent blank (a solution containing all reagents except the copper standard) is a strong indicator of contamination. Since there is no copper to form the characteristic greenish-yellow complex, the absorbance should be near zero. A high reading suggests the presence of a contaminating metal ion that reacts with this compound, with iron (III) being the most common culprit.
Q2: What color should I expect in my sample if both copper (II) and iron (III) are present?
The copper (II)-salicylaldoxime complex typically forms a greenish-yellow precipitate or solution.[1] Iron (III), on the other hand, tends to form reddish-brown or dark-colored complexes with phenolic compounds. In a mixed solution, you may observe a darkening of the expected greenish-yellow color, or a shift towards a brownish or murky appearance, depending on the relative concentrations of copper and iron.
Q3: How does pH affect iron (III) interference?
pH is a critical factor in the selective precipitation of metal-salicylaldoxime complexes. Copper (II) can be selectively precipitated with this compound in weakly acidic conditions, around a pH of 2.6, in the presence of acetic acid.[1] Most other metal complexes, including that of iron (III), tend to precipitate at a higher pH (neutral or slightly basic conditions).[2][3] Therefore, careful control of pH is the first line of defense against iron (III) interference.
Q4: What are masking agents and how do they work to prevent iron (III) interference?
Masking agents are chemicals that form stable, colorless complexes with interfering ions, preventing them from reacting with the primary complexing agent (in this case, this compound). For iron (III) interference, a common and effective masking agent is ammonium fluoride. The fluoride ions (F⁻) will complex with Fe(III) to form the stable and colorless hexafluoroferrate(III) ion, [FeF₆]³⁻. This complex does not react with this compound, thus eliminating its interference in the copper analysis.
Q5: Can I use a different masking agent for iron (III)?
While ammonium fluoride is commonly suggested, other reagents can also mask iron (III). For instance, ascorbic acid can be used to reduce Fe(III) to Fe(II). Fe(II) has a much lower tendency to interfere with the this compound reaction. The choice of masking agent may depend on the specific composition of your sample matrix and the other ions present.
Q6: My copper readings are still high after adjusting the pH. What should I do next?
If adjusting the pH to the optimal range for copper precipitation (around 2.6) does not resolve the issue of high readings, it is highly likely that the concentration of iron (III) in your sample is significant. In this scenario, the use of a masking agent like ammonium fluoride is the recommended next step.
Quantitative Data on Iron (III) Interference
The presence of iron (III) can significantly inflate the apparent copper concentration. The following table provides a summary of the expected interference at varying Fe(III) to Cu(II) molar ratios.
| Molar Ratio (Fe:Cu) | Apparent Increase in Copper Concentration (%) | Notes |
| 1:1 | 10-15% | Minor interference, but can be significant for high-precision measurements. |
| 5:1 | 50-75% | Significant interference, leading to highly inaccurate results. |
| 10:1 | >100% | The contribution from the iron complex can overwhelm the copper signal. |
Note: These values are illustrative and can vary based on the specific experimental conditions such as pH, temperature, and the exact concentration of the this compound reagent.
Experimental Protocols
Protocol 1: Standard Spectrophotometric Determination of Copper (II) with this compound
This protocol is suitable for samples where significant iron interference is not expected.
-
Preparation of Reagents:
-
Copper (II) Standard Stock Solution (1000 ppm): Dissolve 3.929 g of CuSO₄·5H₂O in deionized water and dilute to 1 L in a volumetric flask.
-
This compound Reagent (1% w/v): Dissolve 1 g of this compound in 5 mL of 95% ethanol and add this solution to 95 mL of water heated to 80°C. Cool the solution, stir, and filter. This reagent should be prepared fresh every few days.
-
Acetate Buffer (pH ~4.5): Prepare a solution that is 0.1 M in both acetic acid and sodium acetate.
-
-
Calibration Curve:
-
Prepare a series of working standards by diluting the copper stock solution to concentrations ranging from 1 to 10 ppm.
-
To 10 mL of each standard in a separate flask, add 5 mL of the acetate buffer and 2 mL of the 1% this compound reagent.
-
Dilute to a final volume of 25 mL with deionized water and mix well.
-
Allow the solutions to stand for 10 minutes for full color development.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 330-340 nm for the extracted complex, but should be determined experimentally) using a spectrophotometer. Use a reagent blank (containing all components except copper) to zero the instrument.
-
Plot a graph of absorbance versus copper concentration to create the calibration curve.
-
-
Sample Analysis:
-
Take an appropriate volume of your sample, dilute if necessary, and place it in a 25 mL volumetric flask.
-
Add 5 mL of acetate buffer and 2 mL of the 1% this compound reagent.
-
Dilute to the mark with deionized water, mix, and allow to stand for 10 minutes.
-
Measure the absorbance and determine the copper concentration from the calibration curve.
-
Protocol 2: Determination of Copper (II) with this compound in the Presence of Iron (III) Interference
This protocol incorporates a pH adjustment and a masking agent to eliminate interference from Fe(III).
-
Preparation of Reagents:
-
Prepare the Copper (II) Standard Stock Solution and This compound Reagent as described in Protocol 1.
-
Dilute Acetic Acid (1 M): Prepare by diluting glacial acetic acid.
-
Ammonium Fluoride Solution (10% w/v): Dissolve 10 g of NH₄F in 100 mL of deionized water. Caution: Fluoride salts are toxic. Handle with appropriate safety precautions.
-
-
Procedure:
-
To a 10 mL aliquot of your sample or standard in a flask, add 1 M acetic acid dropwise until the pH is approximately 2.6. You can monitor this with a pH meter or pH paper.
-
Add 2 mL of the 10% ammonium fluoride solution and swirl to mix. This will act as the masking agent for any Fe(III) present.
-
Add 2 mL of the 1% this compound reagent. A greenish-yellow precipitate of the copper-salicylaldoxime complex should form.
-
The complex can then be either extracted into a suitable organic solvent (e.g., chloroform or isoamyl acetate) for spectrophotometric analysis, or the absorbance of the suspension can be measured if the instrument allows. For extraction, add a known volume of the organic solvent, shake vigorously, and allow the layers to separate.
-
Measure the absorbance of the organic layer at the wavelength of maximum absorbance against a blank prepared in the same manner.
-
Determine the copper concentration using a calibration curve prepared with copper standards that have been subjected to the same pH adjustment and masking procedure.
-
Signaling Pathway of Interference and Masking
References
Improving the stability of Salicylaldoxime analytical reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving and maintaining the stability of Salicylaldoxime (Sal-oxime) analytical reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (C₇H₇NO₂) is a crystalline, colorless solid organic compound.[1] It functions as a chelating agent, forming stable, often brightly colored complexes with various transition metal ions.[1] Historically, it was widely used in spectrophotometry and gravimetric analysis for the selective determination of metals like copper, nickel, and lead.[1][2] It continues to be used in applications such as solvent extraction of metals from ores and as an ionophore in ion-selective electrodes.[1]
Q2: What are the primary factors that affect the stability of this compound reagents?
The stability of this compound, like many organic analytical reagents, can be influenced by several factors:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.
-
pH: The pH of the solution can significantly impact the stability of this compound. The molecule has ionizable groups, and changes in pH can alter its structure and reactivity.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Solvent: The choice of solvent can affect the stability of the reagent. Some solvents may be more prone to degradation or may contain impurities that can react with this compound.
Q3: How should I store this compound powder and its solutions to ensure maximum stability?
Proper storage is crucial for maintaining the integrity of your this compound reagents.
-
Solid Form: this compound powder should be stored in a cool, dry, and dark place. Keeping the container tightly sealed will prevent moisture absorption.
-
Solutions: It is highly recommended to prepare this compound solutions fresh for each use. If a stock solution must be prepared, it should be stored in a dark, airtight container at a low temperature (e.g., in a refrigerator). For short-term storage (up to one month), a temperature of -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable. It is advisable to blanket the solution with an inert gas like nitrogen or argon to prevent oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound analytical reagents.
Problem 1: Inconsistent or unexpected results in metal analysis.
| Possible Cause | Troubleshooting Step |
| Degraded Reagent | Prepare a fresh solution of this compound and repeat the experiment. Compare the results with those obtained using the old solution. |
| Incorrect pH | Verify the pH of the reaction mixture. The formation and stability of metal-Salicylaldoxime complexes are highly pH-dependent. |
| Interfering Ions | The presence of other metal ions can interfere with the analysis. For example, iron(III) can interfere with the determination of copper and nickel. |
| Photodegradation | If the experiment is conducted under bright light, try repeating it in a shaded area or using amber glassware to minimize light exposure. |
Problem 2: The this compound solution has changed color or a precipitate has formed.
| Possible Cause | Troubleshooting Step |
| Degradation | A change in color or the formation of a precipitate can indicate that the reagent has degraded. Discard the solution and prepare a fresh one. |
| Solvent Evaporation | If the solution was not stored in a tightly sealed container, solvent evaporation could lead to an increase in concentration and precipitation. |
| Low Temperature Precipitation | If the solution was stored at a low temperature, the this compound may have precipitated out. Gently warm the solution and sonicate to redissolve the reagent before use. |
Problem 3: The prepared this compound solution is cloudy.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure that the this compound is fully dissolved in the chosen solvent. Gentle heating and/or sonication can aid in dissolution. |
| Poor Solvent Choice | This compound has varying solubility in different solvents. Ensure you are using an appropriate solvent and concentration. |
Data on this compound Stability
Quantitative data on the long-term stability of this compound solutions is limited in the literature. However, general storage guidelines from suppliers and related stability studies on similar compounds provide some direction.
| Form | Storage Condition | Recommended Shelf Life | Reference |
| Solid | Cool, dry, dark place | 2 years (unopened) | |
| Solution | Freshly prepared | Use immediately | |
| Solution | -20°C, protected from light | Up to 1 month | |
| Solution | -80°C, protected from light | Up to 6 months |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution (Example)
This protocol provides a general procedure for preparing a this compound solution. The solvent and concentration may need to be adjusted based on the specific application.
Materials:
-
This compound powder
-
Ethanol (or other suitable solvent)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a clean, dry volumetric flask.
-
Add a small amount of the solvent to dissolve the powder. Gentle warming or sonication may be used to aid dissolution.
-
Once the powder is completely dissolved, add the solvent to the mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
If not for immediate use, transfer the solution to a dark, airtight container and store it at the appropriate temperature.
Protocol 2: A Framework for Stability Testing of this compound Solutions
This protocol outlines a general procedure for conducting a stability study on a this compound solution. This is a framework and should be adapted and validated for your specific needs.
1. Objective: To determine the stability of a this compound solution under specified storage conditions over a defined period.
2. Materials and Methods:
-
Reagent: Prepare a batch of this compound solution of the desired concentration in the chosen solvent.
-
Storage Conditions: Aliquot the solution into several dark, airtight containers. Store the containers under different conditions (e.g., room temperature, 4°C, -20°C) and with and without light exposure.
-
Testing Time Points: Establish a schedule for testing the stability of the solution (e.g., Day 0, Day 1, Week 1, Week 2, Month 1, Month 3, Month 6).
-
Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound at each time point. The method should be able to separate the intact this compound from any potential degradation products.
3. HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at a specific pH).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL
-
Temperature: 25°C
4. Data Analysis:
-
At each time point, analyze the stored samples in triplicate.
-
Calculate the percentage of the initial this compound concentration remaining.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Determine the time at which the concentration of this compound falls below a predetermined acceptable limit (e.g., 90% of the initial concentration). This will establish the shelf life of the solution under those conditions.
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for stability testing.
References
Minimizing co-precipitation in gravimetric analysis with Salicylaldoxime
Welcome to the technical support center for gravimetric analysis using salicylaldoxime. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on minimizing co-precipitation and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which metals is it a suitable precipitating agent in gravimetric analysis?
A1: this compound (C₇H₇NO₂) is an organic chelating agent that selectively precipitates metal ions from a solution. It is particularly effective for the gravimetric determination of copper (Cu²⁺) and nickel (Ni²⁺).[1] By carefully controlling the pH of the solution, these metals can be separated from other ions.
Q2: What is co-precipitation and why is it a concern in gravimetric analysis with this compound?
A2: Co-precipitation is the contamination of a desired precipitate with other substances that are normally soluble in the mother liquor. This is a significant issue in gravimetric analysis as it leads to an inaccurate final mass of the precipitate and, consequently, erroneous results. With this compound, co-precipitation can occur if other metal ions present in the sample precipitate along with the target metal ion (e.g., copper or nickel).
Q3: How does pH influence the selectivity of this compound?
A3: pH is a critical parameter for achieving selectivity with this compound. Copper (II) ions can be quantitatively precipitated in a weakly acidic solution, while most other metal ions that form complexes with this compound require neutral or slightly basic conditions to precipitate.[2][3] This difference in precipitation conditions allows for the selective separation of copper from other metals.
Q4: What are the most common interfering ions in the gravimetric determination of copper and nickel with this compound?
A4: Iron (III) is a significant interfering ion in the gravimetric analysis of both copper and nickel using this compound.[1] Other metal ions may also co-precipitate depending on the pH of the solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during your gravimetric analysis experiments with this compound.
Issue 1: The color of the precipitate is not the expected greenish-yellow for copper or bright green for nickel.
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Possible Cause: Co-precipitation with other metal ions. For instance, iron (III) can interfere with the analysis.
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Troubleshooting Steps:
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Verify pH: Ensure the pH of the solution is within the optimal range for the target metal (around 2.6 for copper).[1]
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Masking Agents: If interfering ions like iron (III) are present, consider using a masking agent such as tartaric or citric acid to keep them in solution.
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Reprecipitation: Dissolve the precipitate in a minimal amount of acid and then re-precipitate it under more controlled conditions.
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Issue 2: The final mass of the precipitate is unexpectedly high, leading to a calculated analyte concentration greater than 100%.
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Possible Cause: Significant co-precipitation of impurities.
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Troubleshooting Steps:
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Review Precipitation Conditions: Ensure the precipitating agent was added slowly and with constant stirring to promote the formation of larger, purer crystals.
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Optimize Digestion: Digestion, the process of heating the precipitate in its mother liquor, can help to expel impurities and create a denser, more easily filterable solid. Ensure adequate digestion time and temperature.
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Improve Washing: Wash the precipitate thoroughly with an appropriate solvent to remove adsorbed impurities. For this compound precipitates, washing with cold water is a common practice.
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Issue 3: The precipitate is difficult to filter and appears colloidal.
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Possible Cause: The precipitate particles are too small.
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Troubleshooting Steps:
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Promote Crystal Growth: Precipitate from a hot, dilute solution. This encourages the formation of larger, more easily filterable crystals.
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Digestion: Allow the precipitate to digest for a longer period to promote particle growth.
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Washing with an Electrolyte: To prevent peptization (the breakup of a coagulated colloid back into individual particles) during washing, use a dilute solution of a volatile electrolyte.
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Data Presentation
Table 1: pH Dependence of Metal Ion Precipitation with this compound
| Metal Ion | Optimal pH for Precipitation | Observations |
| Copper (Cu²⁺) | ~ 2.6 (in acetic acid) | Forms a greenish-yellow precipitate. At this pH, it is the only common metal ion to precipitate. |
| Nickel (Ni²⁺) | ~ 3.3 | Forms a bright green precipitate. |
| Zinc (Zn²⁺) | Neutral to slightly basic | Precipitation occurs at higher pH values than copper and nickel. |
| Lead (Pb²⁺) | Strongly ammoniacal | Can be separated from other metals by precipitating in a highly basic solution. |
| Iron (Fe³⁺) | Interferes | Can precipitate over a wide pH range and interfere with the determination of other metals. |
Experimental Protocols
Protocol 1: Gravimetric Determination of Copper using this compound
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Sample Preparation: Accurately weigh a sample containing copper and dissolve it in a suitable acid. Dilute the solution with distilled water.
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pH Adjustment: Add a solution of sodium acetate and acetic acid to buffer the pH to approximately 2.6.
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Precipitation: Heat the solution to near boiling and slowly add a 1% solution of this compound in ethanol with constant stirring. An excess of the reagent should be added to ensure complete precipitation.
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Digestion: Allow the precipitate to stand and digest in the hot mother liquor for at least one hour to promote the formation of a crystalline precipitate.
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Filtration: Filter the greenish-yellow precipitate through a pre-weighed sintered glass crucible.
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Washing: Wash the precipitate with cold water until the filtrate is free of chloride ions (test with silver nitrate solution).
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Drying: Dry the crucible and precipitate in an oven at 100-110°C to a constant weight.
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Calculation: Calculate the mass of copper from the mass of the copper salicylaldoximate precipitate using the appropriate gravimetric factor (0.1894 for Cu/Cu(C₇H₆O₂N)₂).
Protocol 2: Preparation of 1% this compound Reagent
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Dissolve 1 gram of this compound in 100 mL of 95% ethanol.
Visualizations
Caption: Workflow for minimizing co-precipitation in gravimetric analysis.
Caption: Troubleshooting common issues in gravimetric analysis.
References
Technical Support Center: Enhancing Salicylaldoxime Selectivity for Nickel Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the selective extraction of nickel using salicylaldoxime-based solvent extraction systems.
Troubleshooting Guides
This section addresses specific problems that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.
Question: Why am I observing poor selectivity for nickel, with significant co-extraction of other metals like copper and cobalt?
Answer:
Poor selectivity for nickel when using this compound is a common issue, often influenced by several factors. Here are the primary causes and troubleshooting steps:
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Incorrect pH of the Aqueous Phase: The extraction of different metal ions with this compound is highly dependent on the pH of the aqueous solution. Copper is extracted at a much lower pH than nickel, while cobalt extraction can overlap with that of nickel depending on the conditions.
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Solution: Carefully optimize the pH of your aqueous feed. For selective nickel extraction, the pH typically needs to be controlled within a specific, narrow range. It is recommended to perform a pH isotherm study to determine the optimal pH for nickel extraction while minimizing the extraction of interfering ions. For instance, in some systems, copper can be selectively extracted at a pH of around 2.6, while nickel precipitation and extraction increase significantly at a pH of 3.3 and above.[1]
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Presence of Highly Competitive Ions: If your sample contains high concentrations of ions that form very stable complexes with this compound (like Cu²⁺), they will be co-extracted even at pH values optimized for nickel.
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Solution: Consider a two-step extraction process. First, perform an extraction at a lower pH to selectively remove copper. The raffinate from this step, now depleted of copper, can then be treated at a higher pH to extract nickel.
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Non-Optimal Reagent Concentration: The concentration of this compound in the organic phase can influence selectivity.
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Solution: Evaluate the effect of extractant concentration on metal separation. While a higher concentration may increase nickel extraction, it could also lead to higher co-extraction of impurities.
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Question: I am experiencing the formation of a stable emulsion or a "third phase" at the aqueous-organic interface, leading to poor phase separation. What can I do?
Answer:
Emulsion and third-phase formation are frequent challenges in solvent extraction, hindering efficient separation. Key causes and solutions include:
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High Concentration of Extracted Metal Complexes: An overload of the organic phase with the nickel-salicylaldoxime complex can lead to the formation of a third phase.
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Solution: Reduce the concentration of the extractant in the organic phase or decrease the metal loading by adjusting the aqueous-to-organic phase ratio (A:O).
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Presence of Finely Divided Solids: Suspended solids in the aqueous feed can accumulate at the interface, stabilizing emulsions.
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Solution: Ensure your aqueous feed is thoroughly filtered to remove any particulate matter before the extraction step.
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High Viscosity of the Organic Phase: The viscosity of the organic phase can increase due to the degradation of the extractant or high metal loading, leading to poor phase disengagement.
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Solution: The addition of a modifier, such as a long-chain alcohol (e.g., isodecanol) or tributyl phosphate (TBP), to the organic phase can decrease its viscosity and improve phase separation.
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Inadequate Mixer Settler Design or Operation: Improper agitation speed in the mixer can lead to the formation of very fine droplets that are slow to coalesce.
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Solution: Optimize the mixing speed to ensure good mass transfer without creating an overly stable emulsion. In a laboratory setting, this can be achieved by adjusting the stirring rate of a magnetic stirrer or overhead mixer.
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Question: The extraction efficiency for nickel seems to be decreasing over time with repeated use of the organic phase. What is the likely cause?
Answer:
A decrease in extraction efficiency with recycled organic phase often points to the degradation of the this compound extractant.
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Hydrolytic Degradation: In acidic aqueous solutions, this compound can undergo hydrolysis, breaking down into salicylaldehyde and hydroxylamine. These degradation products are less effective at extracting nickel.
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Solution: While some degradation is unavoidable, its rate can be minimized by controlling the acidity and temperature of the stripping solution. If significant degradation has occurred, the organic phase may need to be regenerated or replaced. Regeneration can sometimes be achieved by treating the degraded organic phase to re-form the oxime.
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Oxidative Degradation: The presence of strong oxidizing agents in the feed solution can also lead to the degradation of the extractant.
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Solution: If possible, remove strong oxidizing agents from the aqueous feed prior to solvent extraction.
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Frequently Asked Questions (FAQs)
1. How can I improve the selectivity of this compound for nickel over cobalt?
The separation of nickel and cobalt is a significant challenge due to their similar chemical properties. A highly effective method to enhance selectivity is the use of a synergistic solvent extraction (SSX) system. This involves adding a second extractant (a synergist) to the this compound-containing organic phase.
Common synergistic systems for Ni/Co separation include:
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This compound and Carboxylic Acids (e.g., Versatic 10): The addition of a carboxylic acid can create a synergistic effect, enhancing the extraction of nickel and improving its separation from cobalt and other metals like manganese and magnesium.
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This compound and Organophosphorus Acids (e.g., D2EHPA): Mixtures of this compound derivatives and di(2-ethylhexyl) phosphoric acid (D2EHPA) have been shown to have a synergistic effect on nickel extraction. This combination can also facilitate the stripping of the extracted metals.
2. What is the optimal pH for selective nickel extraction using this compound?
The optimal pH is highly dependent on the specific composition of the aqueous feed and the presence of other metal ions. Generally, the extraction of nickel with this compound becomes significant at a pH above 3. A common starting point for optimization is a pH range of 4 to 6. It is crucial to perform experimental pH isotherms to determine the exact pH at which the separation factor between nickel and the primary interfering ions is maximized.
3. What are common diluents used for this compound in nickel extraction?
Aliphatic and aromatic hydrocarbons are typically used as diluents for this compound and its derivatives. Common choices include kerosene, Shellsol, and other high-flashpoint, water-insoluble organic solvents. The choice of diluent can affect the solubility of the extractant and the metal-extractant complex, as well as the physical properties of the organic phase, such as viscosity and density.
4. How can I strip the extracted nickel from the loaded organic phase?
Nickel can be stripped from the loaded this compound organic phase by contacting it with a sufficiently acidic aqueous solution. Mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used. The concentration of the acid required for efficient stripping will depend on the stability of the nickel-salicylaldoxime complex. For some synergistic systems, stripping can be achieved with relatively dilute acid solutions (e.g., 0.5 M H₂SO₄).[1]
Quantitative Data
The following table summarizes key parameters for different synergistic solvent extraction systems aimed at enhancing nickel selectivity. The pH₅₀ value represents the pH at which 50% of the metal is extracted. A larger difference in pH₅₀ values between two metals indicates better separability.
| Synergistic System Components | Target Separation | pH₅₀ (Ni) | pH₅₀ (Co) | pH₅₀ (Mn) | pH₅₀ (Ca) | Separation Factor (β) / ΔpH₅₀ | Reference(s) |
| Neodecanoic Acid (0.50 M) + Mintek Synergist (0.25 M) in C12-C13 paraffin | Ni from Ca, Mn | 5.08 | 5.73 | 6.62 | 7.48 | ΔpH₅₀(Ca-Ni) = 2.40; ΔpH₅₀(Mn-Co) = 0.9 | [2] |
| D2EHPA + 5-dodecylthis compound (LIX 860) | Ni from Co | - | - | - | - | Significant synergistic shifts observed | [1] |
| Versatic 10 + LIX 63 + TBP | Ni/Co from Mn | - | - | - | - | ΔpH₅₀(Mn-Ni) = 2.40; ΔpH₅₀(Mn-Co) = 1.65 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Nickel Extraction with this compound
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Preparation of Aqueous Feed Solution: Prepare a synthetic aqueous solution containing a known concentration of nickel (e.g., from NiSO₄·6H₂O) and any interfering ions of interest (e.g., Co²⁺, Cu²⁺, Fe³⁺) in a suitable matrix (e.g., deionized water with a controlled ionic strength).
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pH Adjustment: Adjust the pH of the aqueous feed solution to the desired value using a dilute acid (e.g., H₂SO₄) or base (e.g., NaOH).
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Preparation of Organic Phase: Dissolve a known concentration of this compound in the chosen organic diluent (e.g., kerosene). If a synergistic system is being tested, add the synergistic agent at the desired concentration.
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Solvent Extraction: In a separatory funnel or a mechanically agitated vessel, mix equal volumes of the prepared aqueous and organic phases (or a different desired A:O ratio). Agitate the mixture for a sufficient time to reach equilibrium (e.g., 5-30 minutes).
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Phase Separation: Allow the two phases to separate completely.
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Analysis:
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Carefully separate the aqueous and organic phases.
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Measure the equilibrium pH of the raffinate (the aqueous phase after extraction).
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Determine the concentration of nickel and other metals in the raffinate using an appropriate analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
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The concentration of metals in the loaded organic phase can be determined by a mass balance calculation or by stripping the metals from the organic phase and analyzing the strip solution.
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Data Calculation: Calculate the extraction efficiency (E%), distribution coefficient (D), and separation factor (β) for each metal.
Visualizations
Caption: Workflow for Nickel Solvent Extraction Experiment.
Caption: Logic of Synergistic Extraction for Enhanced Selectivity.
References
Troubleshooting low recovery in Salicylaldoxime solvent extraction
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low recovery during salicylaldoxime solvent extraction experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My metal recovery is significantly lower than expected. What is the most common cause?
Low recovery is often linked to improper pH control of the aqueous phase. This compound is an acidic extractant that releases a proton (H⁺) upon forming a chelate with a metal ion. The pH of the solution dictates this equilibrium and, consequently, the extraction efficiency.
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Problem: If the pH is too low (highly acidic), the equilibrium favors the protonated, non-chelating form of the this compound, leading to poor complex formation and low extraction rates.
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Solution: Carefully adjust the pH of your aqueous solution to the optimal range for the target metal ion. For copper (II), extraction efficiency generally increases significantly as the pH rises from 1.0 to 3.5.[1][2] The optimal range often lies between pH 3 and 4.[3] Above this range, metal ions may precipitate as hydroxides, which also reduces recovery.[3]
Q2: I've adjusted the pH to the optimal range, but recovery is still poor. What should I check next?
If the pH is correct, consider the kinetics of complex formation and the mixing parameters. The chelation reaction is not instantaneous and requires sufficient contact time and energy.
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Problem: Incomplete complex formation may occur due to insufficient mixing time or intensity, preventing the this compound in the organic phase from fully interacting with the metal ions in the aqueous phase.
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Solution:
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Increase Mixing Time: Ensure the two phases are mixed for an adequate duration. Equilibrium is often reached within 1 to 5 minutes of vigorous stirring.[1]
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Optimize Mixing Speed: Use a stirring speed that ensures thorough mixing and creates a large interfacial area between the two phases (e.g., 300 rpm), but avoid excessive speeds that can lead to persistent emulsions.
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Check Reagent Concentration: Verify that the concentration of this compound in the organic phase is sufficient to chelate the amount of metal present in the aqueous phase. The typical stoichiometry for divalent metals like Cu(II) is a 2:1 ligand-to-metal ratio.
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Q3: The aqueous and organic phases are not separating properly after mixing; I'm observing a stable emulsion. How can I fix this?
Poor phase separation, or emulsification, is a common operational issue that physically traps your target metal complex, preventing complete recovery.
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Problem: Emulsions can be caused by high mixing speeds, the presence of particulate matter or surfactants, or an inappropriate choice of organic diluent. Certain alkyl salicylaldoximes can also exhibit poor fluidity, contributing to this issue.
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Solution:
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Reduce Mixing Intensity: Lower the stirring speed to a point where adequate mixing occurs without forming a stable emulsion.
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Increase Temperature: Gently warming the mixture can sometimes help break emulsions by decreasing viscosity and increasing molecular motion.
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Add Salt: Introducing a small amount of an electrolyte (like NaCl) to the aqueous phase can increase its polarity and help break the emulsion.
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Allow for Longer Settling Time: Give the phases more time to separate. Centrifugation can be used for small-scale experiments to force phase separation.
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Filter the Aqueous Phase: Before extraction, filter your aqueous sample to remove any suspended solids or colloidal particles.
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Q4: Could my this compound reagent be the problem?
Yes, the stability and purity of the this compound reagent are crucial. Degradation of the reagent will directly lead to lower extraction capacity.
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Problem: this compound and its derivatives can degrade over time, especially when exposed to strong acids, high temperatures, or light. Impurities in the reagent can also interfere with the extraction.
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Solution:
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Use Fresh Reagent: For critical applications, it is recommended to prepare the this compound solution daily.
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Proper Storage: Store the solid reagent and its solutions in a cool, dark place to minimize degradation.
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Verify Purity: If you suspect contamination, consider purifying the reagent or obtaining a new batch of analytical-grade this compound.
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Q5: I am trying to extract copper, but my sample also contains a high concentration of iron. Could this be affecting my recovery?
Yes, the presence of other metal ions, particularly Iron (III), is a common source of interference in copper extraction.
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Problem: this compound can also chelate other metals, such as Fe(III). If interfering ions are present in high concentrations, they will compete with the target metal for the chelating agent, resulting in lower-than-expected recovery of the desired metal.
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Solution:
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Leverage pH Selectivity: The extraction of different metals with this compound occurs at different optimal pH ranges. Copper can be selectively extracted at a pH of around 2.6, where many other metals, including iron, have lower extraction efficiencies. Fine-tuning the pH is the primary method for achieving selectivity.
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Use Masking Agents: In complex matrices, a masking agent can be added to the aqueous phase to form a stable, water-soluble complex with the interfering ion, preventing it from reacting with the this compound.
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Data & Experimental Parameters
Table 1: Effect of pH on Copper (II) Extraction Efficiency
This table summarizes the typical relationship between the pH of the aqueous phase and the extraction efficiency of Cu(II) using alkyl this compound derivatives.
| pH of Aqueous Phase | Typical Cu(II) Extraction Efficiency (%) | Notes |
| 1.0 | Low to Moderate | Extraction begins, but equilibrium is unfavorable. |
| 2.0 | Moderate to High | Efficiency increases sharply in this range. |
| 3.0 - 3.5 | High to Very High (Approaching Maximum) | Optimal range for maximizing Cu(II) extraction. |
| > 4.0 | Decreasing | Risk of Cu(II) precipitation as copper hydroxide. |
Data compiled from studies on various alkyl salicylaldoximes.
Table 2: Typical Experimental Conditions for Cu(II) Extraction
| Parameter | Recommended Value/Range | Rationale |
| Extractant Concentration | 10-20% (v/v) in organic diluent | Ensures sufficient chelating agent is available for the metal ions. |
| Organic Diluent | Kerosene, Toluene, Benzene | Provides a water-immiscible phase for the extractant. Kerosene is common in industrial applications. |
| Phase Ratio (Aqueous:Organic) | 1:1 | A common starting point; can be adjusted to optimize extraction stages. |
| Mixing Time | 1 - 5 minutes | Sufficient time to reach extraction equilibrium. |
| Stripping Solution | 1.5-2.0 M H₂SO₄ (150-180 g/L) | Strong acid reverses the chelation, releasing the metal back into an aqueous phase. |
Experimental Protocols
Protocol 1: Preparation of this compound Organic Phase
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Objective: To prepare a solution of the this compound extractant in a suitable organic solvent.
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Materials:
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Alkyl this compound (e.g., 5-nonylthis compound or tert-octylthis compound)
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Organic Diluent (e.g., high-purity kerosene)
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Volumetric flask and graduated cylinders
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Procedure:
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Calculate the required volume of the this compound reagent to achieve the desired final concentration (e.g., for a 15% v/v solution in 100 mL, use 15 mL of this compound).
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Measure the calculated volume of the this compound reagent and transfer it to a volumetric flask.
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Add the organic diluent to the flask until the total volume reaches the calibration mark.
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Stopper the flask and mix thoroughly by inversion until the solution is homogeneous.
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Protocol 2: General Solvent Extraction of Copper (II)
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Objective: To extract Cu(II) ions from an aqueous solution into the prepared organic phase.
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Materials:
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Aqueous sample containing Cu(II) (e.g., dissolved copper sulfate)
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Prepared this compound Organic Phase (from Protocol 1)
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Dilute H₂SO₄ and NaOH solutions (for pH adjustment)
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Separatory funnel or beaker with a magnetic stirrer
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pH meter
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Procedure:
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Place a defined volume of the aqueous sample into the extraction vessel.
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Slowly add dilute H₂SO₄ or NaOH while monitoring with a pH meter to adjust the aqueous phase to the desired pH (e.g., pH 3.0).
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Add an equal volume of the this compound organic phase (for a 1:1 phase ratio).
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Mix the two phases vigorously for a set time (e.g., 3 minutes at 300 rpm) to allow the chelation reaction to reach equilibrium.
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Stop the mixing and allow the phases to separate completely. This may take several minutes.
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Carefully separate the two layers. The organic phase is now "loaded" with the copper-salicylaldoxime complex, and the aqueous phase is the "raffinate."
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Analyze the raffinate to determine the concentration of remaining Cu(II) and calculate the extraction efficiency.
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Visual Guides
Caption: Troubleshooting workflow for low recovery.
Caption: this compound-Copper chelation pathway.
References
Technical Support Center: Salicylaldoxime-Metal Complex Stability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the effect of temperature on the stability of salicylaldoxime-metal complexes.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the stability of this compound-metal complexes?
The effect of temperature on the stability of these complexes is not uniform and depends on the specific metal ion, ligand structure, and solvent system. In many cases, the complexation reaction is exothermic, meaning the stability constant (log K) decreases as temperature increases[1]. However, in some systems, particularly those involving hydrophobic interactions, the stability or binding constants (Kb) can increase with temperature[2]. Therefore, the thermodynamic properties of each specific complex system must be determined empirically.
Q2: What are the key thermodynamic parameters to consider when studying temperature effects?
To fully understand the effect of temperature on complex stability, it is crucial to determine the following thermodynamic parameters:
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Gibbs Free Energy Change (ΔG°): Indicates the spontaneity of the complex formation. A negative value signifies a spontaneous reaction[1].
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Enthalpy Change (ΔH°): Describes the heat change during the reaction. A negative value indicates an exothermic reaction (heat is released), while a positive value signifies an endothermic reaction (heat is absorbed)[1][2].
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Entropy Change (ΔS°): Represents the change in disorder of the system. A positive value, often associated with the chelate effect, can be a significant driving force for complex formation.
These parameters are related by the equation: ΔG° = ΔH° - TΔS°.
Q3: What is the typical decomposition temperature for this compound-metal complexes?
This compound-metal complexes, particularly adducts, often exhibit high thermal stability, with decomposition temperatures well above 150°C and sometimes as high as 250°C. Thermal analysis techniques like Thermogravimetric Analysis (TGA) are used to determine the exact decomposition range for a specific complex.
Q4: Can a change in temperature alter the structure of the complex?
Yes, temperature can influence the coordination environment and geometry of the metal complex. While many this compound complexes with metals like Cu(II) and Ni(II) adopt a stable square planar geometry, temperature changes can affect bond lengths and angles or even lead to a change in coordination number in more labile systems. Spectroscopic methods are essential for monitoring such changes.
Troubleshooting Guide
Q1: My stability constant (log K) values decrease significantly as I raise the temperature. Is this an experimental error?
Not necessarily. For many this compound-metal complexes, the formation process is exothermic (releases heat). According to Le Chatelier's principle, increasing the temperature of an exothermic reaction will shift the equilibrium towards the reactants (the free metal ion and ligand), thus lowering the stability constant. This is a common and valid observation. However, ensure that your pH measurements are accurately calibrated for each temperature, as pH is temperature-dependent.
Q2: I'm observing a color change in my complex solution upon heating, but it reverses upon cooling. What does this indicate?
This phenomenon, known as thermochromism, can indicate a reversible change in the coordination geometry of the metal ion or a shift in the equilibrium between different complex species in the solution. It does not necessarily mean the complex is decomposing. It is crucial to monitor these changes using UV-Vis spectrophotometry at different temperatures to understand the underlying equilibrium.
Q3: My complex is precipitating out of solution at higher temperatures. What could be the cause?
There are several potential reasons for this:
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Decreased Solubility: The solubility of the metal complex itself might decrease as the temperature of the solvent system increases.
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Ligand Instability: At elevated temperatures, the this compound ligand could undergo hydrolysis or rearrangement, leading to the formation of insoluble species.
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Formation of Insoluble Oxides/Hydroxides: Increased temperature can promote the hydrolysis of the metal ion, leading to the precipitation of metal hydroxides or oxides, especially if the pH is not adequately buffered.
Q4: My experimental results are not reproducible when studying temperature effects. What should I check?
Reproducibility issues often stem from subtle variations in experimental conditions. Use the following checklist to troubleshoot:
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Purity of Reagents: Ensure the purity of your this compound, metal salts, and solvents. Impurities can form competing complexes.
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Inert Atmosphere: For oxygen-sensitive metals, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at higher temperatures.
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Temperature Control: Verify that your water bath or heating block maintains a stable and uniform temperature (±0.1°C). Measure the temperature directly in the reaction vessel.
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pH Control: Use a temperature-calibrated pH meter and ensure your buffer system is effective across the entire temperature range studied.
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Equilibration Time: Ensure the solution has reached thermal and chemical equilibrium at each temperature point before taking measurements.
Caption: Troubleshooting flowchart for temperature-dependent stability experiments.
Experimental Protocols and Data
Data Presentation: Temperature Effect on Stability Constants
The stability of metal complexes with this compound and related Schiff base ligands can either decrease or increase with temperature, as shown in the tables below.
Table 1: Stability Constants (log K) of Metal Complexes with a Schiff Base Ligand at Different Temperatures Ligand System: Schiff base derived from 5-aldehydosalicylic acid and o-chloro aniline in 50% water-ethanol.
| Temperature (°C) | Cu(II) | Zn(II) | Ni(II) | Co(II) |
| 15 | 11.20 | 8.58 | 8.12 | 7.95 |
| 25 | 10.95 | 8.40 | 7.90 | 7.78 |
| 35 | 10.71 | 8.22 | 7.69 | 7.60 |
| 45 | 10.48 | 8.05 | 7.48 | 7.43 |
Note: The decreasing log K values with increasing temperature indicate an exothermic complexation process.
Table 2: Binding Constants (Kb) of Iron(III) Complexes with Substituted Salicylaldehydes at Different Temperatures System: Fe(III) complexes with various substituted salicylaldehydes.
| Complex | Kb at 298 K (x 105 M-1) | Kb at 303 K (x 105 M-1) | Kb at 310 K (x 105 M-1) |
| Complex 1 | 2.53 | 4.84 | 9.77 |
| Complex 2 | 2.81 | 4.95 | 10.2 |
| Complex 3 | 3.05 | 5.21 | 11.5 |
Note: The increasing Kb values with increasing temperature suggest an endothermic binding process, likely driven by entropy.
Protocol 1: Determination of Stability Constants by Potentiometric Titration
This protocol is based on the Calvin-Bjerrum pH titration technique as adapted by Irving and Rossotti.
1. Solution Preparation:
- Prepare stock solutions of the desired metal perchlorate, this compound (in a suitable solvent like ethanol), a standard acid (e.g., HClO₄), and a carbonate-free standard base (e.g., NaOH).
- Prepare a solution of an inert electrolyte (e.g., NaClO₄) to maintain constant ionic strength.
2. Titration Setup:
- Use a double-walled glass vessel connected to a circulating water bath to maintain a constant temperature (e.g., 25°C, 35°C, 45°C).
- Calibrate a pH electrode using standard buffers at each experimental temperature.
- Prepare three sets of solutions for titration:
- (A) Free acid.
- (B) Free acid + this compound.
- (C) Free acid + this compound + Metal ion.
- Ensure the total volume and ionic strength are identical in all sets.
3. Procedure:
- Titrate each solution set against the standard NaOH solution.
- Record the pH value after each addition of the titrant, allowing the solution to equilibrate.
- Repeat the entire procedure at each desired temperature.
4. Data Analysis:
- From the titration curves, calculate the average number of protons associated with the ligand (n̄A) and the average number of ligands attached to the metal ion (n̄).
- Calculate the free ligand exponent (pL).
- Plot n̄ versus pL to obtain the formation curve.
- Use the formation curve to calculate the stepwise and overall stability constants (log K and log β).
Protocol 2: Determination of Stability by UV-Vis Spectrophotometry
This method is suitable for complexes that exhibit a distinct absorbance spectrum from the free ligand and metal ion.
1. Solution Preparation:
- Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of this compound.
- Maintain constant pH, ionic strength, and solvent composition.
2. Spectrophotometric Measurement:
- Use a spectrophotometer with a temperature-controlled cell holder (peltier).
- Set the desired temperature and allow the sample to equilibrate.
- Record the absorbance spectrum of each solution at a wavelength of maximum absorption (λmax) for the complex.
- Repeat the measurements at each desired temperature.
3. Data Analysis (e.g., using Job's Method of Continuous Variation):
- Prepare a series of solutions where the mole fraction of the ligand is varied from 0 to 1, while keeping the total molar concentration of (metal + ligand) constant.
- Measure the absorbance of each solution at the λmax of the complex.
- Plot absorbance versus the mole fraction of the ligand. The maximum of the curve will indicate the stoichiometry of the complex.
- The stability constant (K) can be calculated from the absorbance data using established equations.
// Nodes
prep [label="1. Prepare Stock Solutions\n(Metal, Ligand, Buffer, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
setup [label="2. Set Up Titration / Spectrophotometer\nwith Temperature Control", fillcolor="#4285F4", fontcolor="#FFFFFF"];
temp1 [label="3. Set Temperature to T1\n(e.g., 25°C)", fillcolor="#FBBC05", fontcolor="#202124"];
equilibrate1 [label="4. Allow System to Equilibrate", fillcolor="#F1F3F4", fontcolor="#202124"];
measure1 [label="5. Perform Titration / \nAbsorbance Measurement", fillcolor="#F1F3F4", fontcolor="#202124"];
temp2 [label="6. Set Temperature to T2\n(e.g., 35°C)", fillcolor="#FBBC05", fontcolor="#202124"];
equilibrate2 [label="7. Allow System to Equilibrate", fillcolor="#F1F3F4", fontcolor="#202124"];
measure2 [label="8. Repeat Measurement", fillcolor="#F1F3F4", fontcolor="#202124"];
analyze [label="9. Calculate Stability Constants\n(log K) at each Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];
thermo [label="10. Calculate Thermodynamic Parameters\n(ΔG°, ΔH°, ΔS°)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections
prep -> setup;
setup -> temp1;
temp1 -> equilibrate1;
equilibrate1 -> measure1;
measure1 -> temp2;
temp2 -> equilibrate2;
equilibrate2 -> measure2;
measure2 -> analyze [label="Repeat for all Temps"];
analyze -> thermo;
}
Caption: Experimental workflow for determining thermodynamic stability.
References
Removal of interfering ions in Salicylaldoxime spectrophotometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to interfering ions in salicylaldoxime spectrophotometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common ions that interfere with the spectrophotometric determination of copper and nickel using this compound?
A1: The most significant interfering ion is typically Iron (III), which forms a colored complex with this compound, leading to erroneously high results. Other common interfering ions include aluminum (Al³⁺), cobalt (Co²⁺), nickel (Ni²⁺) when analyzing for copper, and copper (Cu²⁺) when analyzing for nickel, especially at higher concentrations. The degree of interference often depends on the pH of the solution.
Q2: How can I tell if my sample has interfering ions?
A2: Unexpected or inconsistent results, such as unusually high absorbance readings, discoloration of the sample solution before or after the addition of this compound, or the formation of precipitates, can indicate the presence of interfering ions. If you suspect interference, it is recommended to perform a spike and recovery experiment or to analyze a standard reference material with a similar matrix to your sample.
Q3: What are the main strategies for removing interfering ions?
A3: There are three primary strategies for mitigating interference in this compound spectrophotometry:
-
Masking: This involves adding a reagent that forms a stable, colorless complex with the interfering ion, preventing it from reacting with this compound.
-
pH Control (Selective Precipitation): By adjusting the pH of the sample solution, many interfering ions can be precipitated as hydroxides while the analyte of interest remains in solution.
-
Separation Techniques: Methods like solvent extraction and ion-exchange chromatography can be used to physically separate the analyte from interfering ions before the spectrophotometric measurement.
Q4: Is it possible to determine copper and nickel in the same sample using this compound?
A4: Yes, it is possible by carefully controlling the pH. This compound forms a precipitate with copper in acidic solutions (pH 2.6-3.1), while nickel only precipitates in weakly acidic to neutral solutions (starting around pH 3.3).[1] This difference in reactivity allows for the sequential determination of copper and nickel.
Troubleshooting Guides
Issue 1: High Absorbance Readings and Suspected Iron Interference
Symptoms:
-
Absorbance values are higher than expected.
-
The color of the final solution is more intense or has a different hue than pure copper- or nickel-salicylaldoxime complex.
-
Known iron contamination in the sample matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for iron interference.
Solutions:
-
Method 1: Masking with Ascorbic Acid
-
Principle: Ascorbic acid reduces Fe(III) to Fe(II) and forms a stable, colorless complex with Fe(II), preventing it from reacting with this compound.[2]
-
Protocol: See "Experimental Protocol 1: Masking of Iron (III) with Ascorbic Acid".
-
Effectiveness: This method can effectively mask high concentrations of iron (up to 3000 ppm) with minimal impact on the analyte of interest.[3][4][5]
-
-
Method 2: Selective Precipitation by pH Adjustment
-
Principle: Iron (III) hydroxide precipitates at a much lower pH (around 3.5-4.0) than copper (II) hydroxide (starts precipitating above pH 5) or nickel (II) hydroxide.
-
Protocol: See "Experimental Protocol 2: Selective Precipitation of Iron (III) Hydroxide".
-
Effectiveness: This method can remove over 98% of iron from the solution.
-
-
Method 3: Ion-Exchange Chromatography
-
Principle: Anion-exchange chromatography can be used to separate Fe(III) from Cu(II). In a high concentration of hydrochloric acid, Fe(III) forms a negatively charged chloro-complex that is retained by the anion-exchange resin, while Cu(II) passes through.
-
Protocol: See "Experimental Protocol 3: Separation of Iron (III) from Copper (II) by Anion-Exchange Chromatography".
-
Effectiveness: This method provides a sharp and quantitative separation.
-
Issue 2: Interference from Multiple Cations (e.g., Al³⁺, Co²⁺, Ni²⁺)
Symptoms:
-
Inaccurate results when analyzing samples containing various metal ions.
-
Difficulty in isolating the signal of the target analyte.
Troubleshooting Workflow:
Caption: Troubleshooting for multi-cation interference.
Solutions:
-
Method 1: Selective Precipitation by pH Adjustment
-
Principle: In addition to iron, aluminum hydroxide also precipitates at a relatively low pH (around 4.0-5.5). This allows for the removal of both Fe³⁺ and Al³⁺ before analyzing for copper or nickel.
-
Protocol: See "Experimental Protocol 4: Sequential Precipitation of Iron (III) and Aluminum (III) Hydroxides".
-
-
Method 2: Solvent Extraction
-
Principle: The this compound complexes of different metals exhibit varying solubilities in organic solvents at different pH values. This can be exploited to selectively extract interfering ions into an organic phase, leaving the analyte in the aqueous phase (or vice versa). For instance, copper can be selectively extracted from nickel at a lower pH.
-
Protocol: See "Experimental Protocol 5: Separation of Copper and Nickel by Solvent Extraction".
-
-
Method 3: Ion-Exchange Chromatography
-
Principle: Cation or anion exchange chromatography can be used to separate various metal ions based on their charge and affinity for the resin under specific eluent conditions. For example, cobalt can be separated from nickel using anion exchange in a hydrochloric acid medium.
-
Protocol: See "Experimental Protocol 6: Separation of Nickel and Cobalt by Anion-Exchange Chromatography".
-
Data Presentation
Table 1: Tolerance Limits of Common Interfering Ions in Spectrophotometric Analysis
| Interfering Ion | Analyte | Method | Tolerance Ratio (Interferent:Analyte) | Reference |
| Fe³⁺ | Al³⁺ | Spectrophotometry with Alizarin Red S (with ascorbic acid masking) | up to 60:1 (3000 ppm Fe³⁺ : 50 ppm Al³⁺) | |
| Ti⁴⁺ | Al³⁺ | Spectrophotometry with Alizarin Red S (with ascorbic acid masking) | up to 2:1 (100 ppm Ti⁴⁺ : 50 ppm Al³⁺) | |
| Cd²⁺, Pb²⁺, Zn²⁺, Mn²⁺, Co²⁺ | Cu²⁺ | FAAS with this compound preconcentration | Did not reveal significant interference | |
| Cu²⁺, Co²⁺ | Fe³⁺ | Spectrophotometry with Zincon (with CN⁻ masking) | > 100-fold excess | |
| Mn²⁺ | Ni²⁺ | Spectrophotometry with dopa-semiquinone | Major interferent |
Note: Tolerance limits are highly dependent on the specific experimental conditions. The data presented here are indicative and should be confirmed for your specific application.
Table 2: Effectiveness of Interference Removal Techniques
| Technique | Interfering Ion | Analyte | % Removal of Interferent | % Recovery of Analyte | Reference |
| Selective Precipitation (pH 3.5-4.0) | Fe³⁺ | Cu²⁺ | > 98.6% | 94.0 ± 0.3% | |
| Selective Precipitation (pH 4.0-5.5) | Al³⁺ | Cu²⁺ | > 92.9% | Not specified | |
| Anion-Exchange Chromatography | Fe³⁺ | Cu²⁺ | Quantitative | Quantitative | |
| Solvent Extraction (LIX 64N) | Co²⁺ | Ni²⁺, Cu²⁺ | Essentially complete | > 99% |
Experimental Protocols
Experimental Protocol 1: Masking of Iron (III) with Ascorbic Acid
-
To a suitable aliquot of your sample solution in a volumetric flask, add 2 mL of a 10% (w/v) ascorbic acid solution.
-
Mix well and allow the solution to stand for at least 5 minutes to ensure the complete reduction of Fe(III) and formation of the Fe(II)-ascorbate complex.
-
Proceed with the addition of buffer, this compound reagent, and dilution to the mark as per your standard spectrophotometric procedure for copper or nickel determination.
-
Measure the absorbance at the appropriate wavelength.
Experimental Protocol 2: Selective Precipitation of Iron (III) Hydroxide
-
Take a known volume of your acidic sample solution in a beaker.
-
Slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding the NaOH solution until the pH of the solution is stable in the range of 3.5-4.0.
-
A reddish-brown precipitate of iron (III) hydroxide (Fe(OH)₃) will form.
-
Stir the solution for about 15-20 minutes to ensure complete precipitation.
-
Filter the solution through a fine porosity filter paper (e.g., Whatman No. 42) to separate the precipitate.
-
Wash the precipitate with a small amount of deionized water adjusted to the same pH to minimize loss of the analyte.
-
The filtrate, which now contains the analyte of interest (e.g., copper), can be used for the spectrophotometric determination with this compound. Adjust the pH of the filtrate as required for the complex formation.
Experimental Protocol 3: Separation of Iron (III) from Copper (II) by Anion-Exchange Chromatography
-
Prepare a column with a suitable strong base anion-exchange resin (e.g., AG1-X4).
-
Condition the column by passing 8M hydrochloric acid through it.
-
Evaporate your sample to a small volume and redissolve it in 8M HCl.
-
Load the sample onto the column.
-
Elute the copper (II) and other non-retained cations with 8M HCl, collecting the eluate.
-
Once all the copper has been eluted, switch the eluent to 0.1M HCl to elute the retained iron (III).
-
The copper-containing fraction can then be analyzed by this compound spectrophotometry after appropriate pH adjustment.
Experimental Protocol 4: Sequential Precipitation of Iron (III) and Aluminum (III) Hydroxides
-
Follow steps 1-7 of "Experimental Protocol 2" to remove iron (III) hydroxide at pH 3.5-4.0.
-
Take the filtrate from the iron precipitation step.
-
Continue to add dilute NaOH solution dropwise to the filtrate while monitoring the pH.
-
Adjust the pH to a stable value between 5.0 and 5.5 to precipitate aluminum hydroxide (Al(OH)₃).
-
Stir for 15-20 minutes and filter to remove the Al(OH)₃ precipitate.
-
The filtrate now contains the analyte of interest, free from significant iron and aluminum interference.
Experimental Protocol 5: Separation of Copper and Nickel by Solvent Extraction
-
Adjust the pH of the aqueous sample containing copper and nickel to approximately 3.0.
-
Transfer the solution to a separatory funnel.
-
Add a solution of this compound in a suitable organic solvent (e.g., chloroform, MIBK).
-
Shake the funnel vigorously for 2-3 minutes to allow for the formation and extraction of the copper-salicylaldoxime complex into the organic phase.
-
Allow the layers to separate. The aqueous layer will contain the nickel ions.
-
The organic layer containing the copper complex can be measured directly by spectrophotometry, or the copper can be stripped back into an aqueous phase with a dilute acid for analysis.
-
The aqueous layer can be adjusted to a higher pH (e.g., 7-9) and re-extracted with a fresh solution of this compound in an organic solvent to determine nickel.
Experimental Protocol 6: Separation of Nickel and Cobalt by Anion-Exchange Chromatography
-
Prepare a column with a strong base anion-exchange resin.
-
Prepare the sample in a solution of malonic acid containing sodium nitrite.
-
Load the sample onto the column. Cobalt will be preferentially adsorbed by the resin, while nickel will pass through.
-
Collect the eluate containing the nickel.
-
Elute the cobalt from the column using a 2M ammonium chloride solution in dilute ammonia.
-
The separated nickel and cobalt fractions can then be analyzed by this compound spectrophotometry.
Disclaimer: These protocols are intended as a general guide. Optimization of specific parameters may be required for different sample matrices and concentrations. Always follow appropriate laboratory safety procedures.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anion-exchange separation of cobalt from nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of nickel and cobalt by ion-exchange chromatography in acetone-hydrochloric acid-water medium | I. K. Belikova | Journal of Mining Institute [pmi.spmi.ru]
- 5. asianpubs.org [asianpubs.org]
Optimizing reaction time for complete precipitation with Salicylaldoxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for complete precipitation using salicylaldoxime. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating metal ions with this compound?
The optimal pH for precipitation with this compound is highly dependent on the target metal ion. This selectivity allows for the separation of different metals from a solution.
-
Copper (Cu²⁺): Can be selectively precipitated in weakly acidic solutions. A greenish-yellow precipitate of copper salicylaldoximate forms at a pH of 2.6 in the presence of acetic acid.[1] Under these conditions, most other metals that form complexes with this compound will not precipitate.[2]
-
Nickel (Ni²⁺): Precipitates at a higher pH than copper. Quantitative precipitation of nickel occurs in a pH range of 5.9 to 6.9. At a pH of 3.3, nickel will begin to precipitate.
-
Lead (Pb²⁺): Can be quantitatively precipitated from both neutral and strongly ammoniacal solutions at a pH of approximately 6.5.
-
Zinc (Zn²⁺): The precipitation of zinc salicylaldoximate is also pH-dependent and typically occurs in neutral or slightly basic solutions.[2]
Q2: How long should I allow for complete precipitation?
The time required for complete precipitation can vary based on the metal ion, temperature, and concentration.
-
Nickel (Ni²⁺): For the quantitative precipitation of nickel at room temperature, a reaction time of approximately 3 hours is recommended. Extending the reaction time to 12 hours can broaden the effective pH range for complete precipitation to 7.5.
Q3: What is the effect of temperature on the precipitation reaction?
Temperature can significantly influence the rate and quality of the precipitate.
-
Increased Temperature: Generally, increasing the temperature can accelerate the precipitation reaction. However, for some complexes like nickel salicylaldoximate, carrying out the reaction in a hot solution can lead to incomplete recovery and a precipitate that is difficult to handle due to adherence to the container. This may be due to the decomposition or evaporation of the salicylaldehyde precursor.
-
Room Temperature: For nickel precipitation, conducting the experiment at room temperature is recommended for optimal results.
-
Cooling: Cooling the reaction mixture, for instance in an ice bath, can decrease the solubility of the complex and promote more complete precipitation, which is a useful technique if the yield is lower than expected.
Q4: Are there any known interferences I should be aware of?
Yes, certain ions can interfere with the selective precipitation of the target metal.
-
Iron (III) (Fe³⁺): Is a known interferent in the precipitation of copper with this compound.
-
Other Metal Ions: The selectivity of this compound is pH-dependent. If the pH is not carefully controlled, other metal ions present in the solution that form insoluble complexes at that pH will co-precipitate, leading to impurities. For example, while copper precipitates at pH 2.6, nickel will also precipitate if the pH is raised to 3.3.
Troubleshooting Guide
This guide addresses specific issues that may arise during precipitation experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Precipitate Formation | 1. Incorrect pH: The pH of the solution is outside the optimal range for the target metal ion. | 1. Carefully measure and adjust the pH of the solution using a calibrated pH meter. For copper, adjust to pH 2.6. For nickel, adjust to pH 5.9-6.9. |
| 2. Incomplete Reaction: Insufficient reaction time was allowed for the precipitate to form completely. | 2. Increase the stirring or standing time. For nickel, allow at least 3 hours at room temperature. For copper, a longer digestion period may be beneficial. | |
| 3. Low Concentration: The concentration of the metal ion or the this compound reagent is too low. | 3. Ensure an excess of the this compound reagent is added. Consider concentrating the sample if the metal ion concentration is very low. | |
| Precipitate is Impure (Incorrect Color, etc.) | 1. Co-precipitation of Interfering Ions: The pH was not selective for the target metal, or interfering ions like Fe³⁺ are present. | 1. Strictly control the pH. If interfering ions are known to be present, a prior separation step may be necessary. |
| 2. Incorrect Copper Oxidation State: For copper complexes, the presence of reducing or oxidizing agents may have changed the oxidation state of copper, leading to an unexpected color. | 2. Ensure the reaction conditions are not conducive to redox reactions. Use deaerated solvents if working with sensitive materials. | |
| Precipitate is Difficult to Filter (Fine Particles, Oily, or Amorphous) | 1. Precipitation Rate is Too High: Rapid addition of the precipitating agent can lead to the formation of small, poorly formed particles or an oily product. | 1. Add the this compound solution slowly and with constant, gentle stirring. |
| 2. Precipitation from a Hot Solution (for some metals): As noted with nickel, precipitation from a hot solution can result in a difficult-to-handle precipitate. | 2. Conduct the precipitation at room temperature. | |
| 3. "Oiling Out": The complex may be initially forming as a liquid phase before solidifying. | 3. Try reducing the concentration of reactants, slowing the rate of reagent addition, or adding the reagent at a higher temperature and then slowly cooling the mixture to encourage crystallization. |
Experimental Protocols
1. Gravimetric Determination of Copper with this compound
This protocol outlines the steps for the quantitative precipitation of copper from a solution.
-
Sample Preparation: Accurately weigh a sample containing the copper salt and dissolve it in a suitable solvent (e.g., distilled water) in a beaker.
-
pH Adjustment: Add a few drops of a suitable indicator and carefully add dilute acetic acid or ammonia solution to adjust the pH to approximately 2.6.
-
Precipitation: Heat the solution gently (do not boil). Slowly, and with constant stirring, add a slight excess of a 1% solution of this compound in ethanol. The formation of a greenish-yellow precipitate indicates the presence of copper.
-
Digestion: Allow the beaker to stand in a warm place (e.g., on a steam bath) for at least 30 minutes to an hour to allow the precipitate to fully form and for the particles to grow larger.
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible or ashless filter paper.
-
Washing: Wash the precipitate with hot water to remove any soluble impurities.
-
Drying: Dry the precipitate in an oven at 100-110°C to a constant weight.
-
Calculation: Calculate the mass of copper in the original sample based on the weight of the dried copper salicylaldoximate precipitate (Cu(C₇H₆O₂N)₂).
2. Gravimetric Determination of Nickel with this compound
This protocol details the procedure for the quantitative precipitation of nickel.
-
Sample Preparation: Prepare a solution of the nickel salt as described for copper.
-
pH Adjustment: Adjust the pH of the solution to between 5.9 and 6.9 using a suitable buffer or by the careful addition of dilute acid or base.
-
Precipitation: At room temperature, slowly add an excess of a 1% ethanolic solution of this compound with constant stirring.
-
Reaction Time: Allow the mixture to stand for at least 3 hours at room temperature to ensure complete precipitation.
-
Filtration, Washing, and Drying: Follow the same procedures for filtration, washing, and drying as outlined for the copper determination.
-
Calculation: Determine the mass of nickel from the weight of the dried nickel salicylaldoximate precipitate (Ni(C₇H₆O₂N)₂).
Visualizations
Caption: Experimental workflow for gravimetric analysis.
Caption: Troubleshooting decision tree for precipitation.
References
Technical Support Center: Preventing Degradation of Salicylaldoxime Solutions During Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Salicylaldoxime solutions during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound solutions?
A1: The stability of this compound in solution is primarily affected by several factors, including:
-
pH: this compound is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Temperature: Elevated temperatures accelerate the rate of all degradation pathways.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidative degradation of the molecule.
Q2: What are the visible signs of this compound solution degradation?
A2: While chemical degradation can occur without any visible changes, you may observe the following:
-
Color Change: A colorless or pale yellow solution may develop a more intense yellow or brown hue.
-
Precipitation: The formation of a precipitate can indicate the formation of insoluble degradation products.
-
Changes in pH: Degradation reactions can alter the pH of the solution.
It is crucial to rely on analytical techniques like High-Performance Liquid Chromatography (HPLC) for an accurate assessment of stability, as significant degradation can occur before any visual signs are apparent.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Store at or below refrigerated temperatures (2-8 °C). For long-term storage, freezing at -20 °C or below is recommended.
-
Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can help prevent oxidation.
-
pH: Maintain the pH of the solution within a stable range, ideally close to neutral, unless experimental conditions require otherwise. The rate of hydrolysis is generally lowest near neutral pH.
Q4: What are the main degradation products of this compound?
A4: The primary degradation pathways and their resulting products are:
-
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze back to its precursors, Salicylaldehyde and Hydroxylamine .
-
Photodegradation: Upon exposure to UV light, this compound can undergo a dehydration reaction to form 2-Cyanophenol .
-
Oxidation: While specific oxidative degradation products for this compound are not extensively documented in readily available literature, oxidation of the phenol and oxime functional groups can be anticipated, potentially leading to various oxidized aromatic species and cleavage products.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram. | Degradation of this compound solution. | 1. Prepare a fresh solution of this compound and re-analyze. 2. Review the storage conditions of the suspect solution (temperature, light exposure, age). 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation product peaks. |
| Loss of potency or inconsistent experimental results. | Degradation of the this compound stock solution. | 1. Quantify the concentration of the current stock solution using a validated analytical method (e.g., HPLC-UV). 2. Prepare a fresh stock solution from solid this compound and compare its performance in the experiment. 3. Implement a routine quality control check for stored solutions. |
| Change in solution color or formation of precipitate. | Significant degradation has occurred. | 1. Discard the solution. 2. Prepare a fresh solution, ensuring proper storage conditions are strictly followed. 3. Consider preparing smaller batches of the solution more frequently to minimize long-term storage issues. |
Quantitative Data on this compound Stability
The following table summarizes the known stability data for this compound under different conditions. It is important to note that specific degradation rates can be influenced by the solvent system, concentration, and presence of other components.
| Condition | Parameter | Observation | Reference |
| pH | Hydrolysis Rate | Acid-catalyzed. The rate of hydrolysis increases in acidic solutions. | General knowledge on oxime chemistry. |
| pKa values | pKa1 ≈ 9 (phenolic hydroxyl), pKa2 ≈ 12 (oxime hydroxyl). The molecule's charge and reactivity are pH-dependent.[1] | ||
| Light | Photodegradation Product | Formation of 2-Cyanophenol upon UV irradiation. | [2] |
| Temperature | General Degradation | Rate of degradation increases with temperature, following the Arrhenius equation. | General principles of chemical kinetics. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Keep at room temperature for a defined period (e.g., 4 hours), as base-catalyzed hydrolysis can be rapid.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Place a vial of the stock solution in an oven at an elevated temperature (e.g., 70 °C) for a defined period (e.g., 48 hours).
-
-
Photolytic Degradation:
-
Expose a vial of the stock solution to a photostability chamber with a controlled light source (e.g., UV and visible light as per ICH Q1B guidelines).
-
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
1. Instrument and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Selection:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
A typical starting gradient could be from 20% to 80% organic solvent over 20-30 minutes.
3. Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient profile, mobile phase composition, pH, and flow rate to achieve adequate separation (resolution > 2) between this compound and all degradation peaks.
-
The detection wavelength should be chosen based on the UV-Vis spectrum of this compound, typically at its lambda max.
4. Method Validation:
-
Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for degradation issues.
References
Validation & Comparative
A Comparative Guide to Salicylaldoxime and Dimethylglyoxime for Gravimetric Nickel Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two key reagents for the precise quantification of nickel.
The accurate determination of nickel content is crucial in a multitude of scientific disciplines, from materials science and environmental monitoring to the development of pharmaceuticals where nickel may be present as a catalyst or impurity. Gravimetric analysis, a classic and highly precise analytical technique, relies on the selective precipitation of the analyte from a solution. For nickel, two organic precipitants have historically been favored: salicylaldoxime and dimethylglyoxime (DMG). This guide provides an in-depth, objective comparison of these two reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific analytical needs.
Performance Comparison at a Glance
| Parameter | This compound | Dimethylglyoxime (DMG) |
| Precipitate Formula | Ni(C₇H₆NO₂)₂ | Ni(C₄H₇N₂O₂)₂ |
| Molar Mass of Precipitate | 331.00 g/mol | 288.91 g/mol |
| Gravimetric Factor for Ni | 0.1773 | 0.2032 |
| Precipitate Color | Greenish-yellow | Bright red |
| Optimal pH for Precipitation | 3.3 | 5 - 9 |
| Common Interferences | Iron (III), Copper (II) | Iron (III), Chromium (III), Cobalt (II) |
| Key Advantages | Can be used for selective precipitation of copper by pH adjustment. | Highly selective for nickel in the specified pH range, especially with masking agents. Forms a well-defined crystalline precipitate. |
| Key Disadvantages | Less selective for nickel compared to DMG. Iron (III) interference is significant. | The precipitate is bulky, which can make handling and filtration more challenging. Cobalt forms a soluble complex and can interfere if present in high concentrations. |
Chemical Reactions and Structures
The reaction of nickel(II) ions with both this compound and dimethylglyoxime results in the formation of stable, insoluble chelate complexes.
This compound Reaction:
Dimethylglyoxime Reaction:
Experimental Protocols
Below are detailed experimental protocols for the gravimetric determination of nickel using both this compound and dimethylglyoxime.
Gravimetric Determination of Nickel using this compound
This protocol is based on established chemical principles for the precipitation of nickel salicylaldoximate.
1. Sample Preparation:
-
Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid (e.g., dilute nitric acid).
-
Dilute the solution to approximately 200 mL with distilled water in a 400 mL beaker.
2. pH Adjustment and Precipitation:
-
If copper is present, first precipitate it by adjusting the pH to 2.6 with acetic acid. Filter off the copper salicylaldoximate precipitate.
-
To the filtrate (or the initial solution if copper is absent), carefully add a 1% solution of this compound in ethanol with constant stirring.
-
Adjust the pH of the solution to 3.3 by the slow addition of a dilute ammonia solution. The formation of a greenish-yellow precipitate of nickel salicylaldoximate will occur.
3. Digestion of the Precipitate:
-
Gently heat the solution with the precipitate to about 60-70 °C for 30 minutes. This process, known as digestion, promotes the formation of larger, more easily filterable crystals.
4. Filtration and Washing:
-
Allow the precipitate to cool and settle.
-
Filter the precipitate through a pre-weighed sintered glass crucible (porosity 3 or 4).
-
Wash the precipitate several times with cold distilled water to remove any soluble impurities.
5. Drying and Weighing:
-
Dry the crucible and precipitate in an oven at 110-120 °C to a constant weight.
-
Cool the crucible in a desiccator before each weighing.
-
The weight of the nickel is calculated from the weight of the Ni(C₇H₆NO₂)₂ precipitate using the gravimetric factor.
Gravimetric Determination of Nickel using Dimethylglyoxime
This is a widely adopted and reliable method for nickel analysis.[1][2]
1. Sample Preparation:
-
Accurately weigh a sample containing nickel and dissolve it in a minimal amount of dilute nitric acid.
-
Dilute the solution to about 200 mL with distilled water in a 400 mL beaker.
2. Masking of Interfering Ions:
-
If interfering ions such as iron(III) or chromium(III) are present, add a solution of tartaric acid or citric acid to form stable, soluble complexes with these ions, preventing their precipitation.[3]
3. Precipitation:
-
Heat the solution to 60-80 °C.
-
Add a 1% alcoholic solution of dimethylglyoxime in slight excess with constant stirring.
-
Slowly add dilute ammonia solution dropwise while stirring until the solution is slightly alkaline (pH 7-9). A voluminous, bright red precipitate of nickel dimethylglyoximate will form.
4. Digestion of the Precipitate:
-
Digest the precipitate by keeping the solution hot (60-80 °C) for 30-60 minutes. This helps to ensure complete precipitation and improves the filterability of the precipitate.
5. Filtration and Washing:
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible (porosity 3 or 4).
-
Wash the precipitate thoroughly with cold distilled water.
6. Drying and Weighing:
-
Dry the crucible containing the precipitate in an oven at 110-120 °C to a constant weight.
-
Cool the crucible in a desiccator before each weighing.
-
Calculate the weight of nickel from the weight of the Ni(C₄H₇N₂O₂)₂ precipitate using the appropriate gravimetric factor.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the gravimetric analysis procedures.
Conclusion
Both this compound and dimethylglyoxime are effective reagents for the gravimetric determination of nickel. The choice between them hinges on the specific requirements of the analysis.
Dimethylglyoxime is generally the superior choice for routine and high-precision nickel analysis due to its high selectivity in a convenient pH range and the formation of a well-defined crystalline precipitate. The primary drawback is the bulky nature of the precipitate, which necessitates careful handling.
This compound offers the advantage of allowing for the sequential precipitation of copper and nickel by careful pH control. However, it is less selective for nickel, and the interference from iron(III) can be a significant issue that must be addressed.
For researchers and professionals in drug development, where accuracy and reliability are paramount, the dimethylglyoxime method is often preferred. However, in specific analytical scenarios, such as the analysis of copper-nickel alloys, the this compound method can be a valuable tool. A thorough understanding of the sample matrix and potential interferences is essential for selecting the appropriate reagent and ensuring the accuracy of the results.
References
A Comparative Guide to Metal Chelation: Salicylaldoxime vs. 8-Hydroxyquinoline
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Salicylaldoxime and 8-hydroxyquinoline (also known as Oxine), two prominent chelating agents used in analytical chemistry, hydrometallurgy, and biomedical research. The comparison is supported by experimental data on their chelation efficiency, selectivity, and the influence of pH, offering a comprehensive resource for selecting the appropriate chelator for a given application.
Introduction and Mechanism of Chelation
This compound and 8-hydroxyquinoline are organic compounds that function as bidentate chelating agents, forming stable complexes with a variety of metal ions.[1][2] Their ability to bind metal ions stems from the presence of two donor atoms, typically oxygen and nitrogen, positioned to form a stable ring structure with the central metal ion.[3][4]
-
This compound (C₇H₇NO₂): An oxime of salicylaldehyde, it is a colorless, crystalline solid.[5] It is particularly recognized for its high selectivity towards copper(II) ions in acidic conditions.
-
8-Hydroxyquinoline (C₉H₇NO, Oxine): A derivative of quinoline with a hydroxyl group at the 8-position, it is a versatile chelator that forms complexes with a wide range of metal ions. Its chelation properties are highly dependent on pH, which allows for some degree of selective precipitation or extraction.
The general mechanism involves the displacement of a proton from the hydroxyl group and the coordination of both the resulting oxygen anion and the nitrogen atom to the metal ion, forming a stable five- or six-membered ring.
References
- 1. This compound: Applications in Solvent Extraction and Synthesis Method_Chemicalbook [chemicalbook.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. rroij.com [rroij.com]
- 5. What is this compound?_Chemicalbook [chemicalbook.com]
Inter-laboratory Comparison of Salicylaldoxime for Copper Determination: A Comparative Guide
Introduction
Methods for Copper Determination
Several methods are employed for the quantitative analysis of copper, each with its own set of advantages and limitations. This guide focuses on the comparison of the salicylaldoxime method (both gravimetric and spectrophotometric) with other widely used techniques such as Flame Atomic Absorption Spectrometry (FAAS) and other spectrophotometric methods utilizing different chromogenic reagents.
Quantitative Performance Data
The performance of an analytical method is characterized by several key parameters, including accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the available quantitative data for the this compound method and its alternatives. It is important to note that the data for the this compound method is derived from individual studies rather than a formal inter-laboratory comparison.
| Method | Analyte | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound (Gravimetric) | Cu(II) | Aqueous | High (Assumed quantitative precipitation) | High (Dependent on experimental technique) | - | - |
| This compound-FAAS (Preconcentration) | Cu(II) | Water | Satisfactory (Relative error values)[3] | - | 0.4 µg/L[3] | - |
| Spectrophotometry (Salicylaldehyde Benzoyl Hydrazone) | Cu(II) | Various | High (s = ± 0.01 for 0.5 mg/L)[4] | - | 1 ng/mL | 10 µg/L |
| Flame Atomic Absorption Spectrometry (FAAS) | Cu(II) | Fertilizer | 97% | 4.98% | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are the methodologies for copper determination using the this compound (gravimetric) method and a common spectrophotometric alternative.
Gravimetric Determination of Copper using this compound
This method relies on the selective precipitation of copper as copper salicylaldoximate, followed by drying and weighing of the precipitate.
Reagents:
-
This compound solution (1% w/v in 5% v/v ethanol)
-
Dilute acetic acid
-
Dilute ammonia solution
-
Copper(II) sample solution
Procedure:
-
Sample Preparation: Take a known volume of the copper(II) sample solution in a beaker and dilute it with distilled water.
-
pH Adjustment: Acidify the solution with dilute acetic acid to a pH of approximately 2.6.
-
Precipitation: Heat the solution to about 60-70°C and add the this compound solution dropwise with constant stirring. A greenish-yellow precipitate of copper salicylaldoximate will form.
-
Digestion: Allow the precipitate to digest by keeping the beaker on a water bath for about 30 minutes.
-
Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible (G4). Wash the precipitate with hot water until it is free from any chloride ions (test with silver nitrate solution).
-
Drying and Weighing: Dry the crucible containing the precipitate in an oven at 100-110°C to a constant weight. Cool the crucible in a desiccator and weigh it accurately.
-
Calculation: The weight of copper can be calculated from the weight of the precipitate using the appropriate gravimetric factor.
Interferences:
-
Iron(III) is a significant interferent in this method.
Spectrophotometric Determination of Copper using Salicylaldehyde Benzoyl Hydrazone
This method is based on the formation of a colored complex between copper(II) and salicylaldehyde benzoyl hydrazone (SAL-BH), with the absorbance of the complex being proportional to the copper concentration.
Reagents:
-
Standard copper(II) solution (1000 mg/L)
-
Salicylaldehyde benzoyl hydrazone (SAL-BH) solution
-
Sulphuric acid (0.0001-0.005 M)
-
1,4-Dioxane
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of copper(II) by diluting the stock solution.
-
Color Development: To a known volume of the sample or standard solution, add the SAL-BH solution in a slightly acidic medium (0.0001-0.005 M H₂SO₄) containing 40% 1,4-dioxane. A greenish-yellow chelate will form instantaneously.
-
Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption (λmax = 404 nm) against a reagent blank. The color is stable for 72 hours.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions to obtain a calibration curve.
-
Sample Analysis: Determine the concentration of copper in the sample solution from the calibration curve.
Visualizations
Experimental Workflow for Gravimetric Determination of Copper
Caption: Workflow for the gravimetric determination of copper using this compound.
Logical Relationship in Spectrophotometric Analysis
Caption: Principle of spectrophotometric copper determination.
Conclusion
The this compound method offers a classic and reliable approach for copper determination, particularly through gravimetric analysis, which is known for its high accuracy when performed correctly. While modern instrumental techniques like FAAS and ICP-MS offer lower detection limits and higher throughput, the this compound method, especially its spectrophotometric variations, can provide a cost-effective and accessible alternative for many laboratories. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected copper concentration, the sample matrix, and the available instrumentation. Further inter-laboratory studies on the this compound method would be beneficial to establish a more comprehensive and standardized performance profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound?_Chemicalbook [chemicalbook.com]
- 3. Improvement of copper FAAS determination conditions via preconcentration procedure with the use of this compound complex trapped in polymer matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of Salicylaldoxime-Based Analytical Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is critical for obtaining reliable and accurate quantitative data. Salicylaldoxime and other oxime-based reagents have long been employed in the gravimetric and spectrophotometric analysis of various metal ions. This guide provides an objective comparison of the performance of this compound-based methods with alternative analytical techniques, supported by experimental data and detailed methodologies.
Performance Comparison of Analytical Methods
The efficacy of an analytical method is determined by its accuracy, precision, sensitivity, and selectivity. Below is a summary of the performance characteristics of this compound-based methods for the determination of copper and a comparison with alternative methods for both copper and nickel analysis.
Spectrophotometric Determination of Copper
This compound forms a colored complex with copper(II) ions, which can be measured spectrophotometrically. While detailed validation data for this specific method is limited in the readily available literature, a study utilizing a this compound-modified resin for preconcentration followed by Flame Atomic Absorption Spectrometry (FAAS) demonstrated satisfactory relative error when compared to Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the analysis of certified water reference materials.[1] For a more direct comparison of spectrophotometric methods, data for alternative reagents are presented below.
Table 1: Comparison of Spectrophotometric Methods for Copper Determination
| Analytical Method | Analyte | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) |
| This compound-based preconcentration with FAAS | Cu(II) | Satisfactory relative error vs. ICP-MS | Not specified | 0.4 µg/L[1] |
| Neocuproine Method | Cu(II) | 91 - 105%[2][3] | 0.01 - 0.17%[2] | Not specified |
| Cuprizone Method | Cu(II) | 91 - 105% | 0.01 - 0.17% | Not specified |
| Bathocuproine Method | Cu(II) | 91 - 105% | 0.01 - 0.17% | Not specified |
| Salicylaldehyde Benzoyl Hydrazone Method | Cu(II) | Not specified | s = ± 0.01 for 0.5 mg/L | 1 ng/mL |
| Diphenylthiocarbazide (DPTC) Method | Cu(II) | 98.2 - 101.9% | < 2% | Not specified |
| Atomic Absorption Spectrophotometry (AAS) | Cu | 97% | 4.98% | Not specified |
Gravimetric Determination of Nickel
This compound can be used for the gravimetric determination of nickel; however, dimethylglyoxime is a more commonly used and extensively documented precipitating agent for this purpose. The following table compares the gravimetric determination of nickel with an alternative volumetric method.
Table 2: Comparison of Methods for Nickel Determination
| Analytical Method | Analyte | Accuracy (% of Theoretical) |
| Gravimetric Method with Dimethylglyoxime | Ni(II) | 21.95% (observed) vs. 24.79% (theoretical) |
| Volumetric Method (Titration with Hg(NO3)2) | Ni(II) | 82.64% (observed) |
Note: The significant discrepancy in the reported accuracy for the gravimetric method in this particular study may indicate experimental errors or matrix interferences.
Experimental Protocols
Detailed and standardized experimental procedures are essential for achieving accurate and reproducible results.
Spectrophotometric Determination of Copper using this compound
This method is based on the formation of a colored complex between copper ions and this compound, which is then measured using a spectrophotometer.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of a known concentration of copper(II) ions.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
2. Complex Formation:
-
To an aliquot of the sample solution and each standard solution, add an excess of a this compound solution (typically in an organic solvent like ethanol).
-
Adjust the pH of the solution to the optimal range for complex formation (typically acidic).
3. Extraction (Optional):
-
The copper-salicylaldoxime complex can be extracted into an immiscible organic solvent (e.g., chloroform, MIBK) to concentrate the analyte and reduce interferences.
4. Spectrophotometric Measurement:
-
Measure the absorbance of the sample and standard solutions at the wavelength of maximum absorbance (λmax) for the copper-salicylaldoxime complex against a reagent blank.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of copper in the sample solution by interpolating its absorbance on the calibration curve.
Gravimetric Determination of Nickel using Dimethylglyoxime
This classical method relies on the selective precipitation of nickel as a bulky, red precipitate of nickel dimethylglyoximate.
1. Sample Preparation:
-
Accurately weigh a known amount of the nickel-containing sample and dissolve it in a suitable acid (e.g., HCl).
-
Dilute the solution with distilled water.
2. Precipitation:
-
Heat the solution to 60-80°C.
-
Add a 1% (w/v) alcoholic solution of dimethylglyoxime.
-
Slowly add dilute ammonia solution with constant stirring until the solution is slightly alkaline to precipitate the red nickel dimethylglyoximate complex.
3. Digestion:
-
Heat the solution with the precipitate on a water bath for about 30 minutes to ensure complete precipitation and to obtain a more easily filterable precipitate.
-
Allow the solution to cool to room temperature.
4. Filtration and Washing:
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with cold distilled water until it is free from chloride ions.
5. Drying and Weighing:
-
Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.
-
Cool the crucible in a desiccator before each weighing.
6. Calculation:
-
Calculate the mass of nickel in the original sample based on the weight of the dried nickel dimethylglyoximate precipitate and the gravimetric factor.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for Spectrophotometric Analysis of Copper.
Caption: Workflow for Gravimetric Analysis of Nickel.
Caption: Chelation of a Metal Ion by this compound.
References
- 1. Improvement of copper FAAS determination conditions via preconcentration procedure with the use of this compound complex trapped in polymer matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Spectrophotometric Methods for the Determination of Copper in Sugar Cane Spirit - PubMed [pubmed.ncbi.nlm.nih.gov]
Salicylaldoxime vs. ICP-OES: A Comparative Guide for Metal Analysis
For researchers and professionals in drug development and various scientific fields, the accurate quantification of metals is crucial. While Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a modern and widely adopted standard for elemental analysis, classical methods utilizing chelating agents like salicylaldoxime still hold relevance in specific applications. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.
At a Glance: this compound vs. ICP-OES
| Feature | This compound-based Methods | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) |
| Principle | Forms colored complexes with metal ions for spectrophotometric or gravimetric analysis.[1][2] | Atoms and ions in a sample are excited in a high-temperature plasma and emit light at characteristic wavelengths. |
| Selectivity | Dependent on pH control and masking agents; highly selective for certain metals like copper.[1][2] | High, based on unique emission wavelengths for each element, but can have spectral interferences. |
| Sensitivity | Generally in the parts per million (ppm) or high parts per billion (ppb) range. | Typically in the parts per billion (ppb) range, with some elements detectable at lower levels.[3] |
| Speed | Slower, involves multiple sample preparation and measurement steps. | Rapid, capable of multi-element analysis simultaneously. |
| Cost | Low initial investment (spectrophotometer or basic lab equipment). | High initial instrument cost and ongoing operational expenses. |
| Sample Throughput | Low, suitable for a smaller number of samples. | High, ideal for routine analysis of a large number of samples. |
| Matrix Effects | Can be significant, requiring careful control of sample composition. | Can be affected by matrix components, but correctable with various techniques. |
Performance Comparison: Quantitative Data
The following table summarizes the reported performance characteristics for the determination of selected metals using this compound-based spectrophotometry and typical performance for ICP-OES.
| Metal | This compound Method | ICP-OES |
| Linear Range | Detection Limit | |
| Copper (Cu) | 0.01 – 18 mg/L (using Salicylaldehyde benzoyl hydrazone) | 0.4 µg/L (with preconcentration) |
| Nickel (Ni) | 10 - 90 µg (using 5-Bromo this compound) | 0.023 µg/mL (using 2-aminoacetophenone isonicotinoylhydrazone) |
Note: The performance of this compound-based methods can vary significantly depending on the specific derivative used, the solvent system, and the presence of interfering ions.
Experimental Protocols
This compound Method: Spectrophotometric Determination of Copper
This protocol is a generalized procedure based on common spectrophotometric methods using this compound derivatives.
1. Preparation of Reagents:
-
Standard Copper Solution (1000 ppm): Dissolve a precisely weighed amount of high-purity copper metal or a suitable salt in dilute nitric acid and dilute to a known volume with deionized water.
-
This compound Reagent (e.g., 0.1% w/v): Dissolve the appropriate amount of this compound or its derivative in a suitable organic solvent like ethanol.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation (e.g., acetate buffer for a weakly acidic medium).
2. Calibration Curve Preparation:
-
Prepare a series of standard solutions with known copper concentrations by diluting the stock solution.
-
To each standard, add the this compound reagent and buffer solution.
-
Allow sufficient time for the color of the copper-salicylaldoxime complex to develop fully.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
3. Sample Analysis:
-
Prepare the sample solution, ensuring it is within the linear range of the calibration curve. This may involve digestion or dilution.
-
Treat the sample solution with the this compound reagent and buffer in the same manner as the standards.
-
Measure the absorbance of the sample.
-
Determine the copper concentration in the sample by interpolating from the calibration curve.
ICP-OES Method: General Procedure for Metal Analysis in Aqueous Samples
This is a standard operating procedure for metal analysis using ICP-OES.
1. Sample Preparation:
-
Acidify aqueous samples to a pH of less than 2 with ultrapure nitric acid to stabilize the metal ions.
-
For solid samples, perform an acid digestion (e.g., using nitric acid and hydrochloric acid) to bring the metals into solution.
-
Dilute the prepared samples as necessary to ensure the analyte concentrations are within the instrument's linear range.
2. Instrument Calibration:
-
Prepare a series of multi-element calibration standards from certified stock solutions. The standards should cover the expected concentration range of the samples.
-
Prepare a calibration blank (typically 2% nitric acid in deionized water).
-
Aspirate the blank and standards into the ICP-OES and measure the emission intensity for each element at its specific wavelength.
-
Generate a calibration curve for each element by plotting emission intensity versus concentration.
3. Sample Analysis:
-
Aspirate the prepared samples into the ICP-OES.
-
The instrument measures the emission intensities of the target elements in the samples.
-
The software calculates the concentration of each metal in the samples based on the established calibration curves.
4. Quality Control:
-
Analyze quality control samples, including blanks, duplicates, and matrix spikes, to ensure the accuracy and precision of the results.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for both this compound-based analysis and ICP-OES.
Caption: Experimental workflow for metal analysis using the this compound spectrophotometric method.
Caption: Experimental workflow for metal analysis using ICP-OES.
Logical Comparison of Methodologies
The choice between this compound-based methods and ICP-OES depends on a variety of factors beyond just performance metrics. The following diagram illustrates the logical relationship and key considerations when choosing a method.
Caption: Logical comparison of this compound and ICP-OES methods for metal analysis.
Conclusion
However, for comprehensive, multi-element analysis, high sample throughput, and the need for low detection limits, ICP-OES is undoubtedly the superior choice. Its robustness, speed, and sensitivity make it the industry standard for trace metal analysis in research, drug development, and quality control. The selection of the appropriate method ultimately hinges on the specific analytical requirements, sample matrix, budget, and the number of samples to be analyzed.
References
A Comparative Guide to the Cross-Validation of Salicylaldoxime Quantification: Titrimetric vs. Instrumental Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of classical non-aqueous titration with modern instrumental methods—UV-Vis spectrophotometry, potentiometry, and conductometry—for the quantitative analysis of salicylaldoxime. The following sections detail the experimental protocols and present comparative performance data to assist researchers in selecting the most suitable method for their specific analytical needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample matrix. While traditional titration offers a cost-effective approach, instrumental methods provide advantages in terms of sensitivity and automation.
Data Summary
The following table summarizes the typical performance characteristics of the compared analytical methods for the determination of this compound. The data is compiled from established analytical validation parameters for similar phenolic compounds.
| Parameter | Non-Aqueous Titration | UV-Vis Spectrophotometry | Potentiometric Titration | Conductometric Titration |
| Principle | Neutralization of the acidic phenolic proton in a non-aqueous solvent. | Measurement of light absorbance at a specific wavelength. | Measurement of potential change at an electrode during titration. | Measurement of conductivity change in the solution during titration. |
| Linearity Range | 10 - 100 mg | 2 - 50 µg/mL | 5 - 100 mg | 1 - 50 mg |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 99.0 - 101.0% | 97.5 - 102.5% |
| Precision (% RSD) | < 2.0% | < 2.0% | < 1.5% | < 2.5% |
| Limit of Detection (LOD) | ~1 mg | ~0.1 µg/mL | ~0.5 mg | ~0.2 mg |
| Limit of Quantification (LOQ) | ~3 mg | ~0.3 µg/mL | ~1.5 mg | ~0.6 mg |
| Selectivity | Moderate; susceptible to interference from other acidic/basic compounds. | Good; dependent on the unique UV spectrum of the analyte. | Good; endpoint determined by the specific analyte-titrant reaction. | Low; measures total ionic change, susceptible to interferences. |
| Analysis Time | ~15-20 minutes per sample | ~5-10 minutes per sample | ~10-15 minutes per sample | ~15-20 minutes per sample |
| Cost per Analysis | Low | Low to Moderate | Moderate | Moderate |
| Advantages | Cost-effective, simple equipment. | High sensitivity, rapid analysis. | High precision, suitable for colored/turbid solutions. | Useful for very weak acids and colored solutions.[1] |
| Disadvantages | Lower sensitivity, use of organic solvents. | Susceptible to matrix interference affecting absorbance. | Requires specific electrodes and calibration. | Non-specific, sensitive to temperature fluctuations. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Non-Aqueous Acid-Base Titration
This method is suitable for the quantification of weakly acidic compounds like this compound that do not give a sharp endpoint in aqueous solutions.
-
Principle: The acidic phenolic proton of this compound is titrated with a strong base in a non-aqueous, aprotic solvent. The endpoint is determined using a visual indicator or potentiometrically.
-
Reagents and Equipment:
-
This compound standard
-
Dimethylformamide (DMF)
-
Tetrabutylammonium hydroxide (TBAH) in isopropanol (0.1 N), standardized
-
Thymol blue indicator solution (0.2% in methanol)
-
Burette (10 mL or 25 mL), magnetic stirrer, and stir bar
-
-
Procedure:
-
Accurately weigh approximately 50 mg of this compound and dissolve it in 25 mL of DMF in a titration flask.
-
Add 2-3 drops of thymol blue indicator solution. The solution will be yellow.
-
Titrate with standardized 0.1 N TBAH solution until the color changes to a persistent blue.
-
Record the volume of titrant consumed.
-
Perform a blank titration using 25 mL of DMF and subtract the blank volume from the sample titration volume.
-
Calculate the purity of this compound based on the stoichiometry of the reaction.
-
UV-Vis Spectrophotometry
This method relies on the inherent ultraviolet absorbance of the this compound molecule.
-
Principle: The amount of UV radiation absorbed by a solution of this compound at a specific wavelength is directly proportional to its concentration.
-
Reagents and Equipment:
-
This compound standard
-
Methanol (spectroscopic grade)
-
0.1 M Hydrochloric acid (HCl)
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes
-
-
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol to get a concentration of 100 µg/mL.
-
Preparation of Working Standards: From the stock solution, prepare a series of dilutions in 0.1 M HCl to obtain concentrations ranging from 2 to 20 µg/mL.
-
Wavelength Determination (λmax): Scan a 10 µg/mL solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance.
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration and determine the regression equation.
-
Sample Analysis: Prepare a sample solution of this compound in 0.1 M HCl with an expected concentration within the calibration range. Measure its absorbance at λmax and calculate the concentration using the regression equation.
-
Potentiometric Titration
This instrumental titration method offers a more precise endpoint determination compared to visual indicators.
-
Principle: The change in the electrical potential of a solution is monitored as a titrant is added. The endpoint of the titration is indicated by a sharp change in potential.
-
Reagents and Equipment:
-
This compound standard
-
Acetone
-
Tetrabutylammonium hydroxide (TBAH) in isopropanol (0.1 N), standardized
-
Potentiometric autotitrator with a glass electrode and a reference electrode (or a combined pH electrode)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Accurately weigh approximately 50 mg of this compound and dissolve it in 25 mL of acetone in a titration beaker.
-
Immerse the calibrated glass and reference electrodes in the solution.
-
Titrate the solution with standardized 0.1 N TBAH, adding the titrant in small increments, especially near the expected endpoint.
-
Record the potential (mV) after each addition of titrant.
-
The endpoint is determined from the point of maximum inflection on the titration curve (or by using the first or second derivative plot).
-
Calculate the purity of this compound.
-
Conductometric Titration
This method is based on the change in electrical conductivity of the solution during the titration.
-
Principle: During the titration of the weakly acidic this compound with a strong base, the initial low conductivity increases as the this compound is converted to its more conductive salt. After the equivalence point, the conductivity increases more sharply due to the presence of excess highly mobile hydroxide ions. The endpoint is the intersection of the two linear portions of the titration curve.
-
Reagents and Equipment:
-
This compound standard
-
Ethanol-water mixture (1:1 v/v)
-
Sodium hydroxide (NaOH) solution (0.1 N), standardized
-
Conductivity meter with a conductivity cell
-
Burette, magnetic stirrer, and stir bar
-
-
Procedure:
-
Accurately weigh approximately 20 mg of this compound and dissolve it in 50 mL of the ethanol-water mixture in a titration beaker.
-
Immerse the conductivity cell into the solution, ensuring the electrodes are fully covered.
-
Measure the initial conductivity of the solution.
-
Add the standardized 0.1 N NaOH solution in small increments (e.g., 0.1-0.2 mL) from the burette.
-
Record the conductivity reading after each addition, allowing the reading to stabilize.
-
Continue the titration well beyond the expected endpoint.
-
Plot a graph of conductivity versus the volume of NaOH added. The graph will consist of two straight lines with different slopes.
-
The endpoint is the volume of NaOH at the intersection of these two lines.
-
Calculate the purity of this compound.
-
Visualizing the Analytical Workflow and Method Relationships
The following diagrams illustrate the experimental workflow for comparing the analytical methods and the logical relationship between them.
Caption: Experimental workflow for the cross-validation of this compound analysis.
Caption: Logical relationship between titrimetric and instrumental methods for analysis.
References
A Comparative Analysis of Oxime Reagents for Enhanced Metal Extraction
For researchers, scientists, and drug development professionals, the efficient and selective extraction of metals is a critical step in various analytical and purification processes. Oxime-based reagents have long been favored for their ability to form stable chelate complexes with a range of metal ions, facilitating their separation from aqueous solutions. This guide provides a comparative study of different classes of oxime reagents, including aldoximes, ketoximes, and specific reagents like salicylaldoxime, dimethylglyoxime, and α-benzoin oxime. The performance of these reagents is evaluated based on experimental data for metal extraction efficiency, selectivity, and stripping characteristics.
This guide delves into the nuances of various oxime reagents, offering a comparative analysis supported by experimental data. Key performance indicators are summarized in easy-to-reference tables, and detailed experimental protocols are provided to ensure reproducibility. Additionally, signaling pathways and experimental workflows are visualized to clarify complex processes.
Performance Comparison of Oxime Reagents
The efficacy of an oxime reagent is dictated by its chemical structure, which influences its affinity for specific metal ions and its behavior under varying experimental conditions. The primary classes of commercially significant oximes are aldoximes and ketoximes, often used in synergistic mixtures to optimize extraction and stripping processes.
Aldoximes , such as 5-nonylthis compound (a component of LIX® 860N-I), are recognized as very strong extractants for copper, capable of extraction even at low pH levels. However, this strong binding affinity can make the subsequent stripping of the metal from the organic phase more challenging.
Ketoximes , like 2-hydroxy-5-nonylacetophenone oxime (the active component in LIX® 84-I), are considered moderately strong extractants.[1] While they are less efficient at extracting copper at lower pH compared to aldoximes, they offer the advantage of easier stripping of the extracted metal.[2]
The strategic blending of aldoximes and ketoximes, as seen in reagents like LIX® 984N, allows for the customization of extractive and stripping strengths to suit specific applications.[2] This approach leverages the high extraction power of aldoximes with the favorable stripping characteristics of ketoximes.
Quantitative Data Summary
The following tables summarize key quantitative data for various oxime reagents, providing a basis for comparison of their performance in metal extraction.
| Reagent/Active Ingredient | Target Metal(s) | pH for 50% Extraction (pH1/2) | Optimal pH Range for Extraction | Key Characteristics |
| LIX® 860N-I (Aldoxime) | Copper (Cu²⁺) | 0.375 | Low pH (<2) | Very strong copper extractant, harder to strip. |
| LIX® 84-I (Ketoxime) | Copper (Cu²⁺) | 1.7 | > 1.6 - 1.8 | Moderately strong copper extractant, easier to strip. |
| LIX® 984N (Aldoxime/Ketoxime Blend) | Copper (Cu²⁺) | 0.72 | ~1.5 - 2.5 | Balanced extraction and stripping properties. |
| This compound | Cu²⁺, Pb²⁺, Co²⁺, Zn²⁺, Mn²⁺ | See order of extraction below | Weakly acidic for Cu²⁺, neutral to slightly basic for others | Known for selective precipitation of copper. |
| Dimethylglyoxime (DMG) | Nickel (Ni²⁺) | - | 7 - 9 | Highly selective for nickel precipitation. |
| α-Benzoin Oxime | Molybdenum (Mo⁶⁺) | - | Acidic | Effective precipitating agent for molybdenum. |
Order of Extraction by pH1/2 for LIX® 622 (a substituted this compound): Pd(II) < Cu(II) < Pb(II) < Co(II) < Zn(II) < Mn(II) < Ni(II)
This order indicates that at a given pH, palladium will be extracted most readily, followed by copper, and so on, with nickel being the most difficult to extract among this series.
| Reagent Class | Selectivity Profile |
| Aldoximes | Excellent selectivity for copper over iron. |
| Ketoximes | Poorer copper over iron selectivity compared to aldoximes. |
| Dimethylglyoxime | High selectivity for Nickel (Ni²⁺) over other divalent metals like Co²⁺. |
| This compound | Good selectivity for Copper (Cu²⁺) in weakly acidic solutions. |
Experimental Protocols
Reproducible and accurate results are contingent upon detailed and standardized experimental procedures. Below are representative protocols for metal extraction using oxime reagents.
General Solvent Extraction Protocol for Copper
This protocol outlines a typical liquid-liquid extraction of copper ions from an aqueous solution using an oxime-based extractant.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing the metal ion of interest (e.g., 1 g/L Cu²⁺) in a suitable matrix (e.g., dilute sulfuric acid). Adjust the pH of the solution to the desired value (e.g., pH 2.0) using dilute H₂SO₄ or NaOH.
-
Preparation of Organic Phase: Prepare a solution of the oxime reagent (e.g., 5% v/v LIX® 984N) in a suitable organic solvent, such as kerosene or toluene.
-
Extraction: In a separatory funnel, combine equal volumes of the aqueous and organic phases (e.g., 25 mL of each). Shake the funnel vigorously for a predetermined time (e.g., 5-15 minutes) to ensure thorough mixing and facilitate the transfer of the metal-oxime complex into the organic phase.
-
Phase Separation: Allow the phases to separate. The denser phase (typically the aqueous phase) will settle at the bottom.
-
Sample Collection: Carefully separate the two phases. The organic phase is now "loaded" with the metal, and the aqueous phase is the "raffinate."
-
Analysis: Determine the concentration of the metal in the raffinate using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The concentration of the metal in the loaded organic phase can be calculated by mass balance.
-
Stripping (Optional): To recover the extracted metal, the loaded organic phase can be contacted with a stripping solution, typically a strong acid (e.g., 150-180 g/L H₂SO₄). This reverses the extraction process, transferring the metal ions back into an aqueous phase, from which they can be recovered, for example, by electrowinning. The stripped organic phase can be recycled for further extractions.
Protocol for Nickel Precipitation with Dimethylglyoxime
This protocol describes the selective precipitation of nickel from an aqueous solution.
-
Sample Preparation: Dissolve the sample containing nickel in a suitable acid (e.g., HCl).
-
pH Adjustment: Adjust the pH of the solution to approximately 9 by the gradual addition of ammonia (e.g., 30% by mass).
-
Precipitation: Add a 1% ethanolic solution of dimethylglyoxime in a slight excess to the heated solution (60-80 °C). A characteristic red precipitate of nickel dimethylglyoxime will form. The molar ratio of DMG to nickel is typically around 2.
-
Digestion: Allow the precipitate to digest in a warm water bath for 30-60 minutes to ensure complete precipitation and improve filterability.
-
Filtration and Washing: Filter the precipitate through a suitable filter paper and wash it with deionized water.
-
Drying and Weighing: Dry the precipitate in an oven at a suitable temperature (e.g., 70°C) and weigh it to determine the amount of nickel.
Visualizing the Processes
To further elucidate the mechanisms and workflows involved in metal extraction with oxime reagents, the following diagrams are provided.
References
Performance Evaluation of Salicylaldoxime in Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Salicylaldoxime's performance in the analysis of certified reference materials (CRMs) against other common chelating agents. The information presented is supported by experimental data to assist researchers in selecting the appropriate reagent for their analytical needs.
Introduction to this compound in Metal Analysis
This compound (C₇H₇NO₂) is a well-established organic chelating agent used in the selective precipitation and spectrophotometric determination of various metal ions.[1] It forms stable, colored complexes with transition metals, most notably with copper (Cu²⁺) and nickel (Ni²⁺).[1] The selectivity of this compound is highly dependent on the pH of the solution. For instance, it quantitatively precipitates copper in weakly acidic solutions (pH 2.6), while most other metal salicylaldoximates require neutral or slightly basic conditions to precipitate.[1] This property allows for the selective separation and determination of copper from other metal ions.
Performance in Certified Reference Materials
Certified Reference Materials are crucial for validating analytical methods and ensuring the accuracy and traceability of measurements. The performance of an analytical reagent in CRMs is a key indicator of its reliability and robustness.
Recent studies have demonstrated the successful application of this compound-functionalized resins for the preconcentration and determination of trace metals in certified reference materials. A notable example is the use of an Amberlite XAD-1180 resin functionalized with this compound for the analysis of a certified lake water reference material (TMDA-62).[2] This method showed high enrichment factors and quantitative recovery for several metal ions, including lead (Pb²⁺), nickel (Ni²⁺), copper (Cu²⁺), and manganese (Mn²⁺).[2]
Quantitative Data from CRM Analysis
The following table summarizes the performance of the this compound-functionalized resin in the analysis of the TMDA-62 certified lake water reference material.
| Analyte | Certified Value (µg/L) | Measured Value (µg/L) | Recovery (%) |
| Pb(II) | 3.6 ± 0.4 | 3.5 ± 0.2 | 97.2 |
| Ni(II) | 2.8 ± 0.3 | 2.7 ± 0.2 | 96.4 |
| Cu(II) | 25.2 ± 1.2 | 24.1 ± 1.1 | 95.6 |
| Mn(II) | 18.6 ± 1.1 | 17.1 ± 0.8 | 91.9 |
Comparison with Alternative Chelating Agents
While this compound demonstrates excellent performance, it is essential to compare it with other commonly used chelating agents to understand its relative advantages and limitations.
| Chelating Agent | Target Metals | Principle of Operation | Selectivity and Interferences |
| This compound | Cu²⁺, Ni²⁺, Pb²⁺, Mn²⁺ | Forms insoluble metal complexes, allowing for gravimetric or spectrophotometric analysis. Can be functionalized onto resins for preconcentration. | High selectivity for Cu²⁺ in acidic media. Iron(III) can interfere. |
| Dimethylglyoxime | Ni²⁺, Pd²⁺ | Forms a characteristic bright red precipitate with Ni²⁺ in a neutral to slightly alkaline medium. | Highly selective for Ni²⁺. |
| 8-Hydroxyquinoline (Oxine) | Wide range of metals (e.g., Al³⁺, Mg²⁺, Zn²⁺) | Forms insoluble complexes with numerous metal ions under specific pH conditions. | Selectivity is achieved by controlling pH. |
| EDTA (Ethylenediaminetetraacetic acid) | Broad spectrum metal ion chelation | Forms strong, water-soluble complexes with most metal ions. Used in complexometric titrations. | Generally non-selective, but selectivity can be enhanced using masking agents and pH control. |
| DMPS (2,3-Dimercapto-1-propanesulfonic acid) | Hg, As, Sb, Cu | Binds to heavy metals, particularly those with a high affinity for sulfur. | Shows a strong binding ability for copper. |
| DMSA (Dimercaptosuccinic acid) | Pb, Hg, As | A water-soluble chelating agent primarily used for lead poisoning. | Weaker chelating agent compared to DMPS and EDTA. |
Experimental Protocols
Determination of Metals in a Certified Water Reference Material using this compound-Functionalized Resin
This protocol outlines the key steps for the preconcentration and determination of metal ions in a certified water reference material using a this compound-functionalized resin followed by flame atomic absorption spectrometry (FAAS).
1. Resin Preparation:
-
Amberlite XAD-1180 is functionalized with this compound by coupling it through an azo (-N=N-) spacer.
2. Sample Preparation and Preconcentration:
-
Adjust the pH of the water sample to the optimal value for quantitative sorption (e.g., pH 6.0).
-
Pass the sample through a column packed with the this compound-functionalized resin.
3. Elution:
-
Elute the retained metal ions from the resin using a suitable eluent (e.g., 5 mL of 1 mol/L HNO₃).
4. Analysis:
-
Determine the concentration of the eluted metal ions using FAAS.
5. Validation:
-
The accuracy of the method is confirmed by analyzing a certified reference material and spiked water samples.
Visualizing the Analytical Workflow
The following diagram illustrates the workflow for the determination of metal ions in a certified reference material using a this compound-functionalized resin.
Caption: Experimental workflow for metal determination in CRMs.
Signaling Pathway and Chelation Mechanism
The chelation of a metal ion by this compound involves the formation of a stable ring structure. The diagram below illustrates the general mechanism of bidentate chelation.
Caption: Chelation of a metal ion by this compound.
Conclusion
This compound, particularly when functionalized onto a solid support, proves to be a highly effective reagent for the preconcentration and determination of trace metals in certified reference materials. Its performance, characterized by high recovery rates and low detection limits, makes it a valuable tool for analytical laboratories. While other chelating agents offer advantages for specific applications, the pH-dependent selectivity of this compound provides a distinct benefit for the analysis of copper in complex matrices. The choice of the optimal chelating agent will ultimately depend on the specific metal of interest, the sample matrix, and the analytical instrumentation available.
References
Safety Operating Guide
Proper Disposal of Salicylaldoxime: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of salicylaldoxime, a compound commonly used in chemical synthesis and analysis.
This compound is classified as a hazardous substance, and its disposal is regulated to prevent harm to human health and the environment. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in its safe handling and disposal. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] Furthermore, it is recognized as being toxic to aquatic organisms, with potentially long-lasting adverse effects on the aquatic environment.
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol for this compound Waste
The primary principle for the disposal of this compound is to treat it as hazardous waste. It must not be discarded in the regular trash or poured down the drain. Disposal should always be conducted through an approved waste disposal plant or a certified hazardous waste management service.
1. Waste Collection and Segregation:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure lid.
-
Segregation: Store this compound waste separately from incompatible materials, such as strong oxidizing agents and strong acids, to prevent hazardous reactions.
2. Labeling of Waste Containers:
-
Properly label the waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The quantity of the waste.
-
The date of waste generation.
-
The location of origin (e.g., laboratory room number).
-
The name and contact information of the principal investigator or responsible person.
-
Appropriate hazard pictograms.
-
3. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to arrange for the collection of the this compound waste.
-
Follow their specific procedures for waste pickup and documentation.
5. Disposal of Empty this compound Containers:
-
A container that held this compound is also considered hazardous waste until properly decontaminated.
-
To decontaminate, triple-rinse the empty container with a suitable solvent that can dissolve this compound.
-
Collect the rinsate (the solvent used for rinsing) and dispose of it as hazardous waste along with the this compound waste.
-
After triple-rinsing and air-drying, deface or remove the original label from the container. The decontaminated container can then be disposed of in the regular trash.
Experimental Protocol: Triple-Rinsing of Empty Containers
This protocol details the standard procedure for decontaminating empty chemical containers that held this compound.
Materials:
-
Empty this compound container
-
A suitable solvent (e.g., ethanol or acetone)
-
Designated hazardous waste container for liquid waste
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Ensure all work is performed in a well-ventilated area, preferably within a chemical fume hood.
-
Add a small amount of the chosen solvent to the empty this compound container. The amount should be sufficient to wet the entire inner surface of the container.
-
Securely cap the container and shake it to ensure the solvent comes into contact with all interior surfaces.
-
Pour the solvent (now rinsate) into the designated hazardous waste container for this compound.
-
Repeat steps 2-4 two more times for a total of three rinses.
-
Allow the empty container to air dry completely in the fume hood.
-
Once dry, remove or deface the original label.
-
The container can now be disposed of in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Salicylaldoxime
This guide provides immediate safety, operational, and disposal protocols for the handling of Salicylaldoxime in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses meeting ANSI Z87.1 standards. | Protects against splashes and dust particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., disposable nitrile) and a lab coat. | Prevents skin contact which can cause irritation. |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. A NIOSH-approved dust respirator (e.g., N95) should be used if dust is generated or ventilation is poor. | Minimizes inhalation of dust which can cause respiratory tract irritation. |
| Body Protection | Long pants and closed-toe, closed-heel shoes. | Ensures maximum skin coverage to prevent accidental exposure. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling procedures are critical to ensure safety and maintain the integrity of the chemical.
Preparation:
-
Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to prevent the formation of vapor and dust.
-
PPE Donning: Before handling, put on all required PPE as specified in the table above.
-
Emergency Equipment: Locate and verify the functionality of the nearest eye-wash station and safety shower.
Handling:
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.
-
Avoid Inhalation and Ingestion: Avoid breathing in dust. Do not eat, drink, or smoke in the handling area.
-
Dispensing: When weighing or transferring the solid, do so carefully to minimize dust generation.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.
Storage:
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, dry, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.
Disposal Plan
This compound must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
Spill Cleanup:
-
Evacuate: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontamination: Clean the spill area with water and decontaminate surfaces.
Waste Disposal:
-
Containerization: Place all waste this compound and any contaminated materials (e.g., gloves, paper towels) into a clearly labeled hazardous waste container.
-
Disposal: Dispose of the container through an approved waste disposal plant. Do not dispose of it in standard trash or down the drain.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| Appearance | Light cream solid |
| Melting Point | 56 - 59 °C (132.8 - 138.2 °F) |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
